Product packaging for Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate(Cat. No.:CAS No. 898758-75-3)

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Cat. No.: B1326005
CAS No.: 898758-75-3
M. Wt: 292.33 g/mol
InChI Key: IGKHVNOUZUGOSF-UHFFFAOYSA-N
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Description

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C16H20O5 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B1326005 Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate CAS No. 898758-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2-acetyloxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-20-16(19)11-7-5-9-14(18)13-8-4-6-10-15(13)21-12(2)17/h4,6,8,10H,3,5,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKHVNOUZUGOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645834
Record name Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-75-3
Record name Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural information, calculated physicochemical properties, and a proposed synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound containing an ester, a ketone, and an acetylated phenyl group. Its structure suggests potential applications as a building block in organic synthesis or as a prodrug candidate due to the presence of ester functionalities that can be hydrolyzed in vivo.

IdentifierValue
IUPAC Name This compound
CAS Number 898758-75-3[1][2]
Molecular Formula C16H20O5[1][2]
Molecular Weight 292.33 g/mol [1]
Canonical SMILES CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C
InChI Key IGKHVNOUZUGOSF-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of these properties are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Density 1.119 ± 0.06 g/cm³Predicted[1]
Boiling Point 412.1 °C at 760 mmHgPredicted
Polar Surface Area (PSA) 69.7 ŲCalculated[1]
LogP (XLogP3) 2.2Calculated[1]
Exact Mass 292.131 g/mol [1]

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving Friedel-Crafts acylation followed by esterification and acetylation. Below is a detailed, albeit theoretical, experimental protocol.

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Phenol with Adipoyl Chloride Monomethyl Ester

  • To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise.

  • Slowly add adipoyl chloride monomethyl ester (1.1 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-water and acidify with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 2: Transesterification to Ethyl Ester

  • Dissolve the product from Step 1 in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.

  • Purify if necessary to obtain ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 3: Acetylation of the Phenolic Hydroxyl Group

  • Dissolve the ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 equivalents).

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Transesterification cluster_2 Step 3: Acetylation Phenol Phenol R1 AlCl₃ Phenol->R1 AdipoylChloride Adipoyl Chloride Monomethyl Ester AdipoylChloride->R1 Ethanol Ethanol R2 H₂SO₄ (cat.) Ethanol->R2 AcetylChloride Acetyl Chloride R3 Pyridine AcetylChloride->R3 Intermediate1 Methyl 6-(2-hydroxyphenyl) -6-oxohexanoate Intermediate1->R2 Intermediate2 Ethyl 6-(2-hydroxyphenyl) -6-oxohexanoate Intermediate2->R3 FinalProduct Ethyl 6-(2-acetoxyphenyl) -6-oxohexanoate R1->Intermediate1 R2->Intermediate2 R3->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Potential Applications and Logical Relationships

Given its chemical structure, this compound can be considered a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The acetylation of the phenolic hydroxyl group is a common strategy to reduce gastric irritation, as seen in aspirin (acetylsalicylic acid). The ethyl ester and the hexanoate chain could further modify its pharmacokinetic properties, potentially leading to a prodrug with altered absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Prodrug Activation Pathway

Prodrug_Activation Prodrug Ethyl 6-(2-acetoxyphenyl) -6-oxohexanoate ActiveMetabolite1 Ethyl 6-(2-hydroxyphenyl) -6-oxohexanoate Prodrug->ActiveMetabolite1 Esterase (Acetate hydrolysis) ActiveMetabolite2 6-(2-Hydroxyphenyl) -6-oxohexanoic Acid ActiveMetabolite1->ActiveMetabolite2 Esterase (Ethyl ester hydrolysis)

Caption: Hypothetical enzymatic activation pathway of the prodrug.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

  • Use in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Avoid contact with skin and eyes.[1]

  • Store in a tightly closed container in a cool, dry place.[1]

This guide provides a summary of the available information on this compound. Further experimental studies are necessary to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the molecular properties of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate, a plausible synthetic pathway, and a conceptual workflow for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Profile

This compound is a keto ester derivative with potential applications in organic synthesis and medicinal chemistry. Below is a summary of its key molecular data.

PropertyValueSource
Molecular Formula C₁₆H₂₀O₅[1]
Molecular Weight 292.33 g/mol [1]
Exact Mass 292.131 u[1]
CAS Number 898758-75-3[1]
InChIKey IGKHVNOUZUGOSF-UHFFFAOYSA-N[1]

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

  • Step 1: Preparation of the Acylating Agent Adipic acid monoethyl ester is converted to its corresponding acyl chloride, 6-chloro-6-oxohexanoate, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Step 2: Friedel-Crafts Acylation The resulting ethyl 6-chloro-6-oxohexanoate is then reacted with phenyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product, this compound.

Detailed Protocol:

  • Preparation of Ethyl 6-chloro-6-oxohexanoate:

    • To a solution of adipic acid monoethyl ester (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude ethyl 6-chloro-6-oxohexanoate, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • In a separate reaction vessel, suspend aluminum chloride (AlCl₃, 1.5 equivalents) in an anhydrous solvent like DCM or 1,2-dichloroethane at 0 °C under a nitrogen atmosphere.

    • Add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in the same solvent to the AlCl₃ suspension and stir for 15-20 minutes to form the acylium ion complex.

    • Cool the mixture to 0 °C and add phenyl acetate (1 equivalent) dropwise.

    • After the addition, allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyls.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualized Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation AdipicAcidMonoethylEster Adipic Acid Monoethyl Ester AcylChloride Ethyl 6-chloro-6-oxohexanoate AdipicAcidMonoethylEster->AcylChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Reagent PhenylAcetate Phenyl Acetate FinalProduct This compound PhenylAcetate->FinalProduct Substrate AlCl3 Aluminum Chloride (AlCl₃) AlCl3->FinalProduct Catalyst AcylChloride->FinalProduct Reaction Purification Purification (Column Chromatography) FinalProduct->Purification

Caption: Proposed synthetic pathway for this compound.

References

Spectroscopic Profile of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate (CAS No. 898758-75-3).[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. While experimental spectra for this specific molecule are not publicly available, this guide offers predicted values based on established principles of spectroscopy and detailed experimental protocols for obtaining such data.

Molecular Formula: C₁₆H₂₀O₅[1] Molecular Weight: 292.33 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's functional groups, which include an ethyl ester, a ketone, an acetoxy group, and an ortho-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet1HAromatic H (adjacent to C=O)
~7.5-7.7Triplet1HAromatic H
~7.2-7.4Triplet1HAromatic H
~7.0-7.2Doublet1HAromatic H
4.12Quartet2H-OCH₂CH₃
~3.0Triplet2H-C(=O)CH₂-
2.30Singlet3H-OC(=O)CH₃
~2.2-2.3Triplet2H-CH₂C(=O)O-
~1.6-1.8Multiplet4H-CH₂CH₂CH₂-
1.25Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~200C=OKetone Carbonyl
~173C=OEster Carbonyl
~169C=OAcetoxy Carbonyl
~150CAromatic C (ipso, attached to -OAc)
~134CHAromatic CH
~131CAromatic C (ipso, attached to C=O)
~128CHAromatic CH
~126CHAromatic CH
~123CHAromatic CH
~60CH₂-OCH₂CH₃
~38CH₂-C(=O)CH₂-
~34CH₂-CH₂C(=O)O-
~24CH₂-CH₂CH₂CH₂-
~24CH₂-CH₂CH₂CH₂-
~21CH₃-OC(=O)CH₃
~14CH₃-OCH₂CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1760StrongAcetoxy C=O Stretch
~1735StrongEthyl Ester C=O Stretch
~1685StrongAryl Ketone C=O Stretch
~1600, ~1480Medium-WeakAromatic C=C Bending
~1200StrongAcetoxy C-O Stretch
~1150StrongEster C-O Stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
292Molecular Ion [M]⁺
247[M - OCH₂CH₃]⁺
220[M - C₄H₈O₂]⁺ (Loss of ethyl butanoate fragment)
163[CH₃COOC₆H₄CO]⁺
121[HOC₆H₄CO]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The acquisition of spectral data for compounds like this compound follows standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[3] The magnetic field homogeneity is then optimized through a process called shimming.[3] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a higher sample concentration may be necessary.[3][4]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).[5] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[6] The solution should be free of any solid particles.[6]

  • Ionization: Introduce the sample into the mass spectrometer. A common method for organic molecules is Electron Impact (EI), where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Solubility Profile of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted solubility in common laboratory solvents based on the compound's structure, and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility

The solubility of an organic compound is primarily determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a moderately large and complex structure, incorporating both polar and non-polar functionalities. The presence of two ester groups and a keto group introduces polarity and potential for hydrogen bond acceptance. However, the molecule also contains a significant non-polar hydrocarbon backbone and an aromatic ring, which will influence its solubility in non-polar organic solvents.

Based on these structural features, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in Table 1. It is anticipated that this compound will exhibit good solubility in polar aprotic and less polar organic solvents, and limited solubility in highly polar protic solvents like water and non-polar aliphatic solvents. Esters with lower molecular weight are known to be somewhat soluble in water, but this solubility decreases significantly as the length of the carbon chain increases.[1][2][3][4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsoluble to Slightly SolubleThe large non-polar hydrocarbon and aromatic portions of the molecule are expected to dominate, limiting solubility in water despite the presence of polar ester and keto groups.
MethanolSolubleThe alcohol group of methanol can interact with the polar groups of the ester, and its smaller alkyl chain makes it a more effective solvent than water for moderately non-polar compounds.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule.
Polar Aprotic AcetoneSolubleAs a polar aprotic solvent, acetone is a good solvent for many organic compounds and should readily dissolve this ester.
AcetonitrileSolubleAcetonitrile is another effective polar aprotic solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic compounds.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent.
Less Polar Dichloromethane (DCM)SolubleThe moderate polarity of DCM makes it an excellent solvent for a wide variety of organic compounds, including esters with significant non-polar character.
Ethyl AcetateSoluble"Like dissolves like" principle suggests good solubility in a solvent with a similar ester functional group.
Diethyl EtherSolubleA common, relatively non-polar solvent that is effective for many esters.
Non-Polar TolueneSolubleThe aromatic ring in toluene will have favorable interactions with the acetoxyphenyl group of the solute.
Hexane / HeptaneSlightly Soluble to InsolubleThe high polarity of the ester and keto groups will likely limit solubility in non-polar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid organic compound in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/100 mL or mg/mL.

  • Instrumental Analysis (for volatile solvents or higher accuracy):

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC, UV-Vis).

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add excess solid to solvent in vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Analysis of Saturated Solution D->E F Gravimetric Analysis E->F Non-volatile solvent G Instrumental Analysis (e.g., HPLC) E->G Volatile solvent/ High accuracy H Calculate Solubility F->H G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

References

A Technical Guide to Procuring High-Purity Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate (CAS No. 898758-75-3). This document outlines potential suppliers, recommended quality control protocols, and detailed experimental procedures for purity verification.

Supplier Landscape

Identifying reliable sources for high-purity specialty chemicals is crucial for the integrity and reproducibility of research. The following table summarizes potential suppliers for this compound. Please note that purity levels, available quantities, and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierLocationStated PurityAvailable QuantitiesPriceNotes
CHEMLYTE SOLUTIONS CO.,LTDChinaIndustrial Grade (Purity not specified)Inquiry requiredInquiry requiredListed as a manufactory on Echemi.[1]
Rieke Metals, Inc.Lincoln, NE, USA>90%Inquiry requiredInquiry requiredSpecializes in organic conducting polymers and organometallic reagents.[2][3][4]

Disclaimer: The information in this table is based on publicly available data and may not be exhaustive or completely up-to-date. It is imperative to contact the suppliers directly to obtain the latest product specifications, availability, and pricing.

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of 2-acetoxybiphenyl with Adipoyl Chloride Monomethyl Ester

  • To a stirred solution of 2-acetoxybiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of adipoyl chloride monomethyl ester (1.1 equivalents) in the same solvent.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate keto acid.

Step 2: Esterification of the Intermediate Keto Acid

  • Dissolve the keto acid from Step 1 in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography to obtain this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound to determine its purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

    • 30-35 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides confirmation of the compound's identity and can detect volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Procedure:

    • Inject 1 µL of the prepared sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.

    • Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.

    • Analyze the TIC for the presence of any impurity peaks.

Quality Control Workflow

A robust quality control workflow is essential to ensure the purchased material meets the required specifications for your research. The following diagram illustrates a recommended workflow from supplier vetting to final product acceptance.

QC_Workflow cluster_procurement Procurement Phase cluster_verification Verification Phase A Identify Potential Suppliers B Request Quotes and Specifications A->B C Evaluate Supplier Documentation (CofA, SDS) B->C D Select Supplier and Place Order C->D E Receive Shipment and Quarantine D->E F Visual Inspection and Documentation Review E->F G Perform In-house Quality Control Analysis F->G H Compare Results with Supplier CofA G->H I Accept or Reject Batch H->I J Release for Research Use I->J Accept K Contact Supplier for Resolution I->K Reject

Caption: A typical workflow for the procurement and quality verification of a high-purity chemical reagent.

Signaling Pathway (Illustrative Example)

As this compound is a synthetic intermediate, it does not have a known biological signaling pathway. The following diagram serves as an illustrative example of how a signaling pathway could be visualized using the DOT language, as requested in the prompt. This diagram depicts a generic kinase signaling cascade.

Signaling_Pathway A Ligand B Receptor A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Promotes

Caption: An illustrative example of a generic kinase signaling cascade.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is a keto ester derivative with potential applications in organic synthesis and as an intermediate for the preparation of more complex molecules. This document provides a detailed protocol for a plausible two-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves an initial Fries rearrangement to produce a key intermediate, followed by a Williamson ether synthesis and a final acetylation step.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route.

StepReactionStarting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Fries RearrangementPhenyl acetateAluminum chloride (AlCl₃)Nitrobenzene (solvent-free option available)25-1601-42-Hydroxyacetophenone60-70 (ortho-isomer)
2Williamson Ether Synthesis2-Hydroxyacetophenone, Ethyl 6-bromohexanoatePotassium carbonate (K₂CO₃)Dimethylformamide (DMF)70-1104-8Ethyl 6-(2-acetylphenoxy)hexanoate80-90
3AcetylationEthyl 6-(2-hydroxyphenyl)-6-oxohexanoate (if formed as a byproduct or via an alternative route)Acetic anhydride, PyridineDichloromethane (DCM)Room Temperature2-4This compound>95

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement of phenyl acetate is a well-established method for the synthesis of hydroxyaryl ketones.[1][2][3][4][5] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, and the ratio of ortho to para isomers can be influenced by the reaction temperature.[5] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[5]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (optional, as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to phenyl acetate).

  • If using a solvent, add dry nitrobenzene.

  • Slowly add phenyl acetate (1 molar equivalent) to the stirred suspension of aluminum chloride. The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.

  • For preferential formation of the ortho-isomer (2-hydroxyacetophenone), heat the reaction mixture to a temperature between 120-160°C.[5] For the para-isomer, maintain the temperature at or below 25°C.[5]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The ortho and para isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or by column chromatography.[5]

Step 2: Synthesis of Ethyl 6-(2-acetylphenoxy)hexanoate via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol (in this case, a phenol) and an alkyl halide.[6][7][8][9] The reaction proceeds via an Sₙ2 mechanism and is typically carried out in the presence of a base to deprotonate the hydroxyl group.

Materials:

  • 2-Hydroxyacetophenone

  • Ethyl 6-bromohexanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a dry round-bottom flask, add 2-hydroxyacetophenone (1 molar equivalent) and dry dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 molar equivalents).

  • To the stirred suspension, add ethyl 6-bromohexanoate (1.1 molar equivalents).

  • Heat the reaction mixture to 70-110°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into an excess of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 6-(2-acetylphenoxy)hexanoate.

Step 3: Synthesis of this compound via Acetylation

The final step involves the acetylation of the phenolic hydroxyl group. This is a standard transformation that can be achieved using acetic anhydride in the presence of a base like pyridine. This step would be necessary if the starting material for the Williamson ether synthesis was, for example, a dihydroxyacetophenone, or to acetylate any unreacted starting material from the previous step if a different synthetic route was taken that yields the hydroxylated product. For the purpose of this protocol, we will assume the direct synthesis of the target molecule from a precursor that requires this final acetylation.

Materials:

  • Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (hypothetical intermediate for this step)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (1 molar equivalent) in dichloromethane (DCM).

  • Add pyridine (2 molar equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.5 molar equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_alt Alternative Final Step SM1 Phenyl Acetate Int1 2-Hydroxyacetophenone SM1->Int1 Fries Rearrangement (AlCl₃, heat) SM2 Ethyl 6-bromohexanoate Int2 Ethyl 6-(2-acetylphenoxy)hexanoate Int1->Int2 Williamson Ether Synthesis (K₂CO₃, DMF) SM2 FP This compound Int2->FP Baeyer-Villiger Oxidation (e.g., m-CPBA) then Acetylation Int2_alt Ethyl 6-(2-acetylphenoxy)hexanoate FP_alt This compound Int2_alt->FP_alt Direct Acetylation of a precursor (if synthesis route differs)

Caption: Synthetic workflow for this compound.

References

Application Note: HPLC Analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and accurate means for purity assessment and quantification in research and quality control settings. This document provides comprehensive experimental protocols, data presentation tables, and a visual workflow to guide researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound with a molecular formula of C16H20O5 and a molecular weight of 292.33 g/mol .[1] Its structure incorporates an acetoxyphenyl group, a ketone, and an ethyl ester, making it a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. The presence of the aromatic ring provides a chromophore that allows for straightforward detection by UV spectrophotometry. This HPLC method is designed for the separation and quantification of this compound from potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (MeOH): HPLC grade (for sample preparation).

  • This compound Reference Standard: Purity >98%.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis. The conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes, hold for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial composition (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a target concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Quantitative Analysis

The concentration of this compound in the sample is determined using an external standard calibration curve.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1Expected ~7.5Value10N/A
Standard 2Expected ~7.5Value25N/A
Standard 3Expected ~7.5Value50N/A
Standard 4Expected ~7.5Value100N/A
Sample 1ValueValueCalculated ValueValue
Sample 2ValueValueCalculated ValueValue

Note: The retention time and peak area are placeholders and must be determined experimentally.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities and Degradation Products

Potential impurities could arise from the synthesis process, such as unreacted starting materials or side-products of Friedel-Crafts acylation. Degradation can occur through hydrolysis of the ethyl ester or the acetoxy group, particularly under acidic or basic conditions.[2][3][4][5] The developed HPLC method should be capable of separating the main compound from these related substances.

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Standard Solutions (1-100 µg/mL) Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep Prepare Sample Solution (~50 µg/mL) Sample_Prep->Injection HPLC_System HPLC System Setup (C18, Gradient, 245 nm) Chromatogram Data Acquisition (Generate Chromatograms) Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Sample Concentration Integration->Quantification Samples Calibration->Quantification Report Final Report Generation Quantification->Report

References

Application Note: Gas Chromatography Parameters for the Separation of Oxohexanoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the separation and analysis of oxohexanoate esters using gas chromatography (GC). The protocols outlined below are designed to offer a robust starting point for method development and routine analysis.

Introduction

Oxohexanoate esters are a class of organic compounds characterized by a six-carbon chain with both a ketone and an ester functional group. Their analysis is crucial in various fields, including flavor and fragrance chemistry, metabolic research, and as intermediates in pharmaceutical synthesis. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of these volatile and semi-volatile compounds.

A key challenge in the GC analysis of oxohexanoate esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification. To address this, a derivatization step is highly recommended to stabilize the keto group prior to analysis.

Experimental Protocols

Sample Preparation: Derivatization

To ensure reproducible and accurate results, a two-step derivatization process involving methoximation followed by silylation is recommended. This procedure converts the ketone group to a more stable methoxime and the active hydrogens to their trimethylsilyl (TMS) ethers, increasing volatility and reducing peak tailing.

Materials:

  • Methoxyamine hydrochloride (MeOx·HCl)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample containing oxohexanoate esters

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Drying: Ensure the sample is free of water, as it can interfere with the derivatization reagents. If necessary, samples can be lyophilized or dried under a stream of nitrogen.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.

    • Seal the vial and vortex thoroughly to dissolve the sample.

    • Incubate the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA + 1% TMCS to the reaction vial.

    • Seal the vial and vortex for 1 minute.

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC analysis.

Gas Chromatography (GC) Parameters

The following GC parameters provide a solid starting point for the separation of derivatized oxohexanoate esters. Optimization may be required based on the specific analytes and the instrument used.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler for reproducible injections.

Recommended GC Conditions:

ParameterRecommended Setting
Column
Stationary PhaseMid-polar; 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or more polar; 50% Phenyl-methylpolysiloxane (e.g., DB-17ms) or Polyethylene Glycol (e.g., DB-WAX)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet
ModeSplit (typical split ratio 20:1 to 50:1) or Splitless (for trace analysis)
Temperature250 °C
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow mode)
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 minutes
Detector
TypeFID or MS
FID Temperature300 °C
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
Scan Rangem/z 40 - 500

Data Presentation

The following table provides expected elution orders and approximate retention times for a series of derivatized oxohexanoate esters based on the recommended GC parameters. Note: Actual retention times will vary depending on the specific instrument, column, and operating conditions. Empirical determination on the user's system is essential.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z) of Derivatized Analytes
Methyl 2-oxohexanoate~ 9.573, 87, 115, 142, 186 (M-15)
Ethyl 2-oxohexanoate~ 10.273, 87, 129, 156, 200 (M-15)
Methyl 3-oxohexanoate~ 10.873, 101, 129, 158, 186 (M-15)
Ethyl 3-oxohexanoate~ 11.573, 101, 143, 172, 200 (M-15)
Methyl 4-oxohexanoate~ 11.273, 115, 143, 172 (M-15)
Ethyl 4-oxohexanoate~ 11.973, 115, 157, 186 (M-15)
Methyl 5-oxohexanoate~ 12.573, 87, 115, 158 (M-15)
Ethyl 5-oxohexanoate~ 13.173, 87, 129, 172 (M-15)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of oxohexanoate esters, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing oxohexanoate esters Dry Drying Step (if necessary) Sample->Dry 1. MeOx Methoximation (Methoxyamine HCl in Pyridine) Dry->MeOx 2. Silylation Silylation (MSTFA + 1% TMCS) MeOx->Silylation 3. Derivatized_Sample Derivatized Sample Silylation->Derivatized_Sample 4. GC_Injection GC Injection Derivatized_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for GC analysis of oxohexanoate esters.

Logical Relationship of GC Parameters

The following diagram illustrates the logical relationship and impact of key GC parameters on the chromatographic separation.

gc_parameters cluster_column Column Parameters cluster_conditions Operating Conditions cluster_output Chromatographic Output Stationary_Phase Stationary Phase (Selectivity) Peak_Resolution Peak Resolution Stationary_Phase->Peak_Resolution impacts Column_Dimensions Dimensions (Efficiency, Capacity) Column_Dimensions->Peak_Resolution impacts Peak_Shape Peak Shape Column_Dimensions->Peak_Shape impacts Oven_Temp Oven Temperature (Retention, Selectivity) Oven_Temp->Peak_Resolution affects Retention_Time Retention Time Oven_Temp->Retention_Time determines Carrier_Gas Carrier Gas Flow (Efficiency, Speed) Carrier_Gas->Retention_Time influences Carrier_Gas->Peak_Shape influences Inlet_Params Inlet Parameters (Sample Introduction) Inlet_Params->Peak_Shape affects

Application Note: Thin-Layer Chromatography (TLC) Analysis and Visualization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate using thin-layer chromatography (TLC), including preparation, development, and various visualization techniques.

Introduction

This compound is an organic compound featuring an aromatic ring, a ketone, and two ester functional groups.[1] Thin-Layer Chromatography (TLC) is a rapid, versatile, and inexpensive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance.[2] The polarity of this compound, conferred by its ketone and ester moieties, allows for effective separation on polar stationary phases like silica gel.[2] This protocol outlines methods for its visualization using both non-destructive and destructive techniques.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. A solid stationary phase (e.g., silica gel on a TLC plate) and a liquid mobile phase (eluent) are used. Compounds with higher polarity will have stronger interactions with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds will interact more with the mobile phase and travel further, yielding a higher Rf.[3]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). The F254 indicator is a fluorescent material that aids in UV visualization.[4][5]

  • Solvents (Mobile Phase): ACS grade or higher Hexane and Ethyl Acetate.

  • Sample Preparation: this compound, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.

  • TLC Development Chamber: Glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Iodine chamber.

    • Staining jars.

    • Heat gun or hot plate.

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain.

    • p-Anisaldehyde stain.

    • 2,4-Dinitrophenylhydrazine (DNPH) stain.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.[6][7]

  • Dip a capillary tube into the prepared sample solution.

  • Briefly and gently touch the end of the capillary tube to the origin line on the plate to apply a small, concentrated spot.

  • Ensure the spot is small (1-2 mm in diameter) to achieve better separation.[6]

  • Allow the spotting solvent to fully evaporate before development.

Mobile Phase Selection and Plate Development
  • Prepare the developing chamber by pouring a pre-selected mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.[7]

  • To ensure the chamber atmosphere is saturated with solvent vapors, a piece of filter paper can be placed inside, lining the wall of the chamber.[3][7]

  • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the level of the solvent.[6][7]

  • Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[6]

  • Allow the plate to air dry completely in a fume hood.

Visualization Methods
  • Place the dried TLC plate under a UV lamp set to 254 nm.[5]

  • The aromatic ring in this compound allows it to absorb UV light.[4][8][9]

  • The compound will appear as a dark spot against the green fluorescent background of the plate.[5][10][11]

  • Gently circle the visible spot(s) with a pencil to mark their position for Rf calculation. This step is crucial as the spots will disappear once the UV light is removed.[5][12]

  • Place the dried TLC plate into a sealed chamber containing a few crystals of solid iodine.[4][8]

  • The iodine vapor will interact with the aromatic ring and other parts of the organic molecule, forming a temporary colored complex.[8][13]

  • The spot will appear yellowish-brown.[4]

  • Circle the spot with a pencil, as the color will fade over time as the iodine sublimes off the plate.[5]

A. Potassium Permanganate (KMnO₄) Stain

  • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[13]

  • Procedure: Briefly dip the plate into the stain solution using forceps, then wipe the excess stain from the back. Gently heat the plate with a heat gun.

  • Expected Result: The ketone and ester groups are generally resistant to oxidation, but any oxidizable impurities (like alcohols or aldehydes) will appear as yellow or brown spots against a purple background.[11][14] The target compound itself may visualize as a faint yellow-brown spot upon heating.

B. p-Anisaldehyde Stain

  • Preparation: Mix 2.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 250 mL of ethanol.[15]

  • Procedure: Dip the plate in the stain and heat gently with a heat gun until spots appear.

  • Expected Result: This stain reacts with nucleophilic groups, aldehydes, and ketones.[4] It should react with the ketone in the target compound to produce a colored spot (color can vary from pink to blue or green).[14]

C. 2,4-Dinitrophenylhydrazine (DNPH) Stain

  • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a solution of 60 mL concentrated sulfuric acid, 80 mL water, and 200 mL of 95% ethanol.[11]

  • Procedure: Dip or spray the plate with the DNPH solution. Gentle heating may be required.

  • Expected Result: This is a highly specific stain for aldehydes and ketones.[11] It will react with the ketone functional group of the target molecule to form a distinct yellow-to-orange spot corresponding to the hydrazone derivative.

Data Analysis: Calculation of Rf Value

The Retention Factor (Rf) is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances should be measured from the origin line.

Data Presentation

The Rf value is dependent on the solvent system. Optimizing the mobile phase is key to achieving good separation. A more polar solvent system will increase the Rf value.[3] The table below provides illustrative Rf values for this compound in different solvent systems.

Mobile Phase (Hexane:Ethyl Acetate)Rf Value (Illustrative)Observations
9:10.15Spot moved a short distance; low polarity.
4:10.35Good separation; ideal for chromatography.
2:10.60Spot moved significantly up the plate.
1:10.85Spot near the solvent front; high polarity.

Diagrams and Workflows

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis A 1. Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) E 5. Develop Plate in TLC Chamber A->E B 2. Prepare Sample Solution (~1-2 mg/mL in DCM) D 4. Spot Sample on Origin Line B->D C 3. Mark Origin Line on TLC Plate C->D D->E F 6. Mark Solvent Front & Air Dry E->F G 7. Non-Destructive Viz. (UV Lamp @ 254 nm) F->G H 8. Destructive Viz. (e.g., KMnO4 or DNPH Stain) G->H Optional I 9. Calculate Rf Value G->I Analyze H->I Analyze

TLC experimental workflow from preparation to analysis.

Visualization Method Selection Logic

Visualization_Logic start Dried TLC Plate uv UV Light (254 nm) (Non-Destructive) start->uv Primary Method iodine Iodine Vapor (Semi-Destructive) uv->iodine Spot Not Visible or Confirmation Needed analysis Analysis Complete (Rf Calculation) uv->analysis Spot Visible iodine->analysis Spot Visible specific_stain Specific Stain? (e.g., DNPH for Ketone) iodine->specific_stain Spot Not Visible stain Chemical Stain (Destructive) stain->analysis specific_stain->stain Yes specific_stain->stain No (Use General Stain e.g., p-Anisaldehyde)

Decision pathway for selecting a TLC visualization method.

References

Application Notes and Protocols for the Derivatization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate to enhance its analyzability, particularly for gas chromatography-mass spectrometry (GC-MS). The presence of a ketone and an ester functional group in the molecule can lead to poor chromatographic performance and thermal instability. Derivatization is a crucial step to improve volatility, increase thermal stability, and achieve better separation and detection.

Two primary strategies are presented: direct derivatization of the keto group and a two-step approach involving hydrolysis of the acetoxy group followed by derivatization of the resulting phenol and the ketone.

Analytical Challenges

Direct analysis of this compound by GC-MS can be challenging due to the polarity of the keto group, which can cause tailing peaks and poor sensitivity. The acetoxy group is relatively stable, but the overall molecular weight and polarity can limit its volatility. Derivatization chemically modifies these functional groups to make the molecule more amenable to GC analysis.

Proposed Derivatization Strategies

Strategy 1: Methoximation of the Keto Group

This strategy targets the ketone functional group. Methoximation converts the ketone into an oxime, which is more stable and less prone to enolization, resulting in sharper chromatographic peaks.[1][2] This method is particularly useful if the primary goal is to improve the chromatography of the intact molecule without altering the acetoxy group.

Strategy 2: Hydrolysis and Subsequent Silylation/Methoximation

This comprehensive approach involves two stages. First, the acetoxy group is hydrolyzed to a phenolic hydroxyl group. This is followed by a two-step derivatization: methoximation of the ketone and silylation of the phenolic hydroxyl group.[1][2] This dual derivatization significantly increases the volatility and thermal stability of the analyte, making it ideal for sensitive GC-MS analysis. Silylation replaces the active hydrogen on the phenol with a trimethylsilyl (TMS) group.[3][4]

Experimental Protocols

Protocol 1: Methoximation of this compound

Objective: To derivatize the keto group to improve chromatographic peak shape and stability.

Materials:

  • This compound sample

  • Methoxyamine hydrochloride (MeOx)[1]

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction: Add 100 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.

  • Incubation: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block.

  • Cooling and Extraction: Allow the vial to cool to room temperature. Add 200 µL of ethyl acetate and vortex for 30 seconds.

  • Drying: Pass the ethyl acetate layer through a small column containing anhydrous sodium sulfate to remove any residual pyridine and moisture.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Hydrolysis of Acetoxy Group and Subsequent Methoximation and Silylation

Objective: To create a more volatile and thermally stable derivative by targeting both the keto and the hydrolyzed acetoxy groups.

Materials:

  • This compound sample

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

  • Methanol

  • Reagents for Methoximation (from Protocol 1)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)[1][4]

  • Reacti-Vials™

  • Heating block or oven

  • Hexane (GC grade)

Procedure:

Step A: Hydrolysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol in a reaction vial.

  • Basic Hydrolysis: Add 100 µL of 1 M NaOH solution. Cap the vial and heat at 50°C for 30 minutes.

  • Neutralization and Drying: Cool the vial to room temperature. Neutralize the solution with 1 M HCl. Evaporate the solvent to complete dryness under a stream of nitrogen.

Step B: Derivatization

  • Methoximation: To the dried hydrolyzed sample, add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of MSTFA + 1% TMCS to the vial. Tightly cap and heat at 70°C for 30 minutes.[4]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 200 µL of hexane if necessary.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected mass changes upon derivatization, which are crucial for the interpretation of mass spectrometry data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Derivatization MethodDerivativeExpected Mass ChangeFinal Molecular Weight ( g/mol )
This compoundC₁₆H₂₀O₅292.33MethoximationMethoxyoxime+29.04321.37
Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (Hydrolyzed Intermediate)C₁₄H₁₈O₄250.29Methoximation + SilylationMethoxyoxime + TMS ether+29.04 (MeOx) +72.10 (TMS)351.43

Visualization of Workflows

The following diagrams illustrate the derivatization workflows.

Derivatization_Strategy_1 start This compound (Sample) reagent + Methoxyamine HCl in Pyridine start->reagent Step 1 reaction Heat at 60°C for 60 min reagent->reaction Step 2 product Methoxime Derivative reaction->product Step 3 analysis GC-MS Analysis product->analysis Step 4

Caption: Workflow for Strategy 1: Direct Methoximation.

Derivatization_Strategy_2 cluster_hydrolysis Part A: Hydrolysis cluster_derivatization Part B: Derivatization start This compound hydrolysis Basic Hydrolysis (NaOH, 50°C) start->hydrolysis intermediate Hydrolyzed Intermediate (Phenolic Compound) hydrolysis->intermediate methoximation 1. Methoximation (MeOx, 60°C) intermediate->methoximation silylation 2. Silylation (MSTFA, 70°C) methoximation->silylation final_product Dual-Derivatized Product silylation->final_product analysis GC-MS Analysis final_product->analysis

Caption: Workflow for Strategy 2: Hydrolysis and Dual Derivatization.

Alternative Analytical Approaches

High-Performance Liquid Chromatography (HPLC)

For researchers wishing to avoid derivatization, High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative.[5][6] Given the presence of the aromatic ring, the compound should be readily detectable by UV. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[5] While derivatization is not essential for volatility in HPLC, it can be employed to introduce a fluorescent tag for enhanced sensitivity if required.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction.

Q1: What is the most common synthetic route for this compound?

The most probable synthetic route is the Friedel-Crafts acylation of 2-acetoxyphenyl acetate (or a related protected phenol) with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: My reaction yield is very low. What are the potential causes?

Low yields in this synthesis can stem from several factors inherent to Friedel-Crafts acylation of phenolic substrates.

  • Deactivation of the Aromatic Ring: The acetyl group on the starting material is an ortho, para-director but is also deactivating. More significantly, if the starting material is not properly acetylated (i.e., it is 2-hydroxyphenyl acetate or phenol), the free hydroxyl group can coordinate with the Lewis acid catalyst, strongly deactivating the ring towards electrophilic substitution.

  • Side Reactions: Competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen) can occur, leading to the formation of undesired esters. The Fries rearrangement of an O-acylated intermediate to the C-acylated product can be slow or incomplete.

  • Catalyst Inactivation: Traces of water in the reagents or solvent will react with and deactivate the Lewis acid catalyst.

  • Substrate Purity: Impurities in the starting materials (2-acetoxyphenyl acetate or ethyl 6-chloro-6-oxohexanoate) can interfere with the reaction.

Q3: I am observing multiple products in my reaction mixture. What are they and how can I minimize them?

The formation of multiple products is a common issue.

  • Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho and para isomers. In the case of 2-acetoxyphenyl acetate, the primary products would be acylation at the para position to the hydroxyl/acetoxy group, and to a lesser extent, the other ortho position.

  • O-acylation Product: As mentioned, O-acylation of any free phenol can result in a significant byproduct.

  • Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it can still occur under harsh reaction conditions.

To minimize these byproducts, consider the following:

  • Control of Reaction Temperature: Running the reaction at lower temperatures can improve the selectivity for the desired isomer.

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution.

  • Purity of Starting Materials: Ensure the complete acetylation of the starting phenol to avoid O-acylation side reactions.

Q4: How can I improve the regioselectivity of the acylation?

Achieving high regioselectivity is crucial for maximizing the yield of the desired product. The directing effect of the substituents on the aromatic ring plays a key role. For 2-acetoxyphenyl acetate, the acetoxy group is an ortho, para-director. Steric hindrance from the existing acetyl group might favor acylation at the para position.

Q5: What is the Fries Rearrangement and how does it affect my synthesis?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In the context of this synthesis, if O-acylation occurs on any unreacted phenol, the resulting ester can potentially rearrange to the desired C-acylated product. However, this rearrangement may require specific conditions (e.g., higher temperatures) and can also lead to a mixture of ortho and para isomers. Relying on the Fries rearrangement can complicate the product profile. It is generally preferable to prevent O-acylation in the first place.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2-Acetoxyphenyl Acetate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of 2-acetoxyphenyl acetate (1 equivalent) and ethyl 6-chloro-6-oxohex

Technical Support Center: Purification of Crude Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in my crude this compound synthesized via Friedel-Crafts acylation?

A1: The synthesis of this compound via Friedel-Crafts acylation of phenyl acetate with ethyl 6-chloro-6-oxohexanoate or a similar acylating agent can lead to several impurities. Identifying these is the first step to successful purification.

  • Unreacted Starting Materials: Phenyl acetate and the acylating agent (e.g., ethyl adipoyl chloride) may be present.

  • Positional Isomer: The para-acylated isomer, Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate, is a common byproduct. The acetoxy group is an ortho-para director in electrophilic aromatic substitution.[1]

  • Hydrolysis Product: Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate can form if the acetoxy group is hydrolyzed during the reaction or aqueous workup.

  • Di-acylated Product: Although less common due to the deactivating effect of the ketone group, di-acylation of the phenyl ring can occur.[2][3]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products may be present.

Q2: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

A2: Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the chosen solvent system (mobile phase) is not optimal for resolving your product from impurities. Here are some troubleshooting steps:

  • Adjust Solvent Polarity:

    • If the spots are clustered near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spots are clustered near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Try a Different Solvent System: Sometimes, a simple adjustment of ratios is insufficient. Consider using a different combination of solvents. For aromatic ketones and esters, solvent systems like toluene/ethyl acetate, dichloromethane/methanol, or cyclohexane/ethyl acetate can be effective.

  • Use a Developing Chamber: Ensure the TLC chamber is saturated with the mobile phase vapor. This is achieved by lining the chamber with filter paper wetted with the eluent. This maintains a consistent mobile phase composition on the TLC plate, leading to better separation.

Q3: I am having trouble visualizing the spots on my TLC plate. What can I do?

A3: this compound and its likely aromatic impurities should be visible under UV light (254 nm) due to their aromatic rings.[4][5] If you are still having trouble, or if you suspect non-UV active impurities, consider the following visualization techniques:

  • UV Light (254 nm): Most aromatic compounds will appear as dark spots on a fluorescent green background.[4][5]

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[6]

  • p-Anisaldehyde Stain: This stain is effective for visualizing aldehydes, ketones, and phenols. After dipping the plate in the stain, gentle heating is required. Different functional groups may produce different colors.[6][7]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[7]

  • Ferric Chloride (FeCl₃) Stain: This is an excellent stain for detecting phenolic compounds, such as the hydrolysis byproduct, which will typically appear as a colored spot (often purple or blue).[6]

Q4: My column chromatography is not giving pure fractions. The impurities are co-eluting with my product. What should I do?

A4: Co-elution during column chromatography is a common problem that can be addressed by optimizing your separation parameters.

  • Optimize the Mobile Phase: Based on your TLC results, choose a solvent system that provides a good separation between your desired product and the impurities (a ΔRf of at least 0.2 is ideal). A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexane.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities first. Gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. If the sample is not very soluble, you can dry-load it onto a small amount of silica gel.

  • Fraction Size: Collect smaller fractions to better isolate your pure product from the overlapping fractions containing impurities. Analyze the fractions by TLC before combining them.

Q5: I am trying to recrystallize my product, but it is oiling out or not crystallizing at all. What solvents should I try?

A5: Finding the right recrystallization solvent is often a matter of trial and error. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvent Recrystallization:

    • For aromatic esters and ketones, consider solvents like ethanol, isopropanol, or ethyl acetate.

  • Solvent Pair Recrystallization: This is often more effective. Dissolve your crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly.

    • Good solvent pairs for your compound could be:

      • Ethyl acetate / Hexane

      • Dichloromethane / Hexane

      • Acetone / Water (use with caution to avoid hydrolysis)

      • Ethanol / Water

Q6: My HPLC analysis shows a broad peak for my product. How can I improve the peak shape?

A6: Broad peaks in High-Performance Liquid Chromatography (HPLC) can be due to several factors, including keto-enol tautomerism, which is common for β-keto esters.

  • Mobile Phase pH: The keto-enol equilibrium can be influenced by the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can often sharpen the peaks by favoring one tautomeric form.[8]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion between tautomers.[8]

  • Mobile Phase Composition: For reversed-phase HPLC, a mobile phase consisting of acetonitrile and water is a good starting point.[9][10] Optimizing the gradient profile is crucial for good separation. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.

Data Presentation

Table 1: Summary of Purification and Analytical Parameters

ParameterTechniqueRecommended ConditionsExpected Outcome
Mobile Phase TLCHexane:Ethyl Acetate (7:3 v/v)Good separation of product from less polar impurities.
Visualization TLCUV (254 nm), p-Anisaldehyde stainProduct and aromatic impurities visible under UV. Ketone and phenol functionalities visualized with stain.
Stationary Phase Column ChromatographySilica Gel (60-120 mesh)Effective for preparative scale purification.
Eluent Column ChromatographyGradient: 10% to 40% Ethyl Acetate in HexaneSeparation of product from both more and less polar impurities.
Solvent System RecrystallizationEthyl Acetate / HexaneFormation of pure crystals of the target compound.
Mobile Phase HPLC (Reversed-Phase)A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient)Sharp peaks and good resolution of impurities.
Column HPLC (Reversed-Phase)C18, 250 x 4.6 mm, 5 µmStandard column for separation of moderately polar organic molecules.
Detection HPLCUV at 254 nmDetection of the aromatic product and impurities.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Prepare a developing chamber by lining a beaker with filter paper and adding the mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Cover the beaker to allow the atmosphere to saturate.

  • Spotting: Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the samples onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. Further visualize by dipping the plate into a p-anisaldehyde staining solution followed by gentle heating.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot to monitor the progress of the purification.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the sample solution to the top of the silica bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Mobile Phase Preparation: Prepare two mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Degas both solvents.

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in acetonitrile.

  • HPLC Method:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Run the sample and integrate the peaks to determine the purity of the compound.

Mandatory Visualization

Purification_Workflow crude Crude Product (with impurities) tlc TLC Analysis (Assess Purity & Optimize) crude->tlc Initial Assessment column Column Chromatography (Major Purification Step) tlc->column Guide Eluent Choice column->tlc Analyze Fractions recrystal Recrystallization (Final Polishing) column->recrystal Combine Pure Fractions hplc HPLC Analysis (Purity Confirmation) recrystal->hplc Final Purity Check pure Pure Product (>98%) hplc->pure Confirm Purity

Caption: Purification workflow for this compound.

Impurity_Relationship cluster_impurities Potential Impurities cluster_challenges Purification Challenges isomer Para-isomer co_elution Co-elution in Column Chromatography isomer->co_elution Similar Polarity hydrolysis Hydrolysis Product (Phenol) poor_separation Poor TLC Separation hydrolysis->poor_separation Polar Tailing starting_materials Starting Materials starting_materials->poor_separation Different Polarities co_elution->poor_separation oiling_out Oiling out during Recrystallization poor_separation->oiling_out Impurity Presence

Caption: Relationship between common impurities and purification challenges.

References

Technical Support Center: Synthesis of Acetoxyphenyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of acetoxyphenyl esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of acetoxyphenyl esters, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Acetoxyphenyl Ester

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Confirm the purity and reactivity of the starting materials (phenol derivative and acetylating agent). - Ensure the catalyst (e.g., sulfuric acid, phosphoric acid) is active and used in the correct concentration.
Side Reactions - Hydrolysis: Minimize the presence of water in the reaction mixture. Use anhydrous reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Fries Rearrangement: This acid-catalyzed rearrangement of the product can be significant. To minimize it, maintain a low reaction temperature. If a Lewis acid catalyst is necessary for the esterification, consider using a milder catalyst or optimizing the reaction time and temperature to favor ester formation over rearrangement.
Product Loss During Workup - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. - When extracting the product, use an appropriate organic solvent in sufficient quantity to ensure complete extraction. - During purification (e.g., recrystallization or chromatography), optimize the conditions to minimize loss of the desired product.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Prevention and Removal
Unreacted Phenolic Starting Material (e.g., Salicylic Acid) - Can be detected by TLC, HPLC, or a colorimetric test with iron(III) chloride, which gives a purple color with phenols.[2]- Prevention: Use a slight excess of the acetylating agent (e.g., acetic anhydride) to ensure complete reaction of the phenol. - Removal: The unreacted phenol can often be removed by recrystallization from a suitable solvent system. Washing the crude product with a cold, dilute sodium bicarbonate solution can also help remove acidic phenols.
Fries Rearrangement Products (ortho- and para-Hydroxyacetophenone derivatives) - These isomers can be identified and quantified by HPLC or Gas Chromatography (GC). Their presence can also be inferred from melting point depression of the desired product.- Prevention: The Fries rearrangement is acid-catalyzed and temperature-dependent.[1][3][4][5] To minimize its occurrence, use the mildest possible acid catalyst and maintain a low reaction temperature (generally below 60°C).[3][5] In some cases, using a non-polar solvent can favor the desired esterification over rearrangement.[3] - Removal: Separation of these isomers from the desired product can be challenging. Fractional crystallization or column chromatography may be effective.
Hydrolysis Product (Phenol and Acetic Acid) - The presence of the starting phenol can be detected as described above. The odor of vinegar may indicate the presence of acetic acid.- Prevention: Rigorously exclude water from the reaction. Use anhydrous reagents and dry glassware. Perform the reaction under an inert atmosphere. Avoid high temperatures for prolonged periods, especially in the presence of acid or base.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in the synthesis of acetoxyphenyl esters?

A1: The two most common side reactions are the hydrolysis of the ester product back to the starting phenol and acetic acid, and the Fries rearrangement of the acetoxyphenyl ester to form ortho- and para-hydroxyacetophenone derivatives.[1][3]

Q2: How can I prevent the hydrolysis of my acetoxyphenyl ester during synthesis and workup?

A2: To prevent hydrolysis, it is crucial to minimize contact with water. This can be achieved by using anhydrous reagents and solvents, drying glassware thoroughly before use, and running the reaction under an inert atmosphere like nitrogen or argon. During the workup, avoid prolonged exposure to acidic or basic aqueous solutions and keep temperatures low.[1]

Q3: What is the Fries rearrangement and how can I avoid it?

A3: The Fries rearrangement is an acid-catalyzed isomerization of a phenolic ester to a hydroxy aryl ketone.[1][3][4][5] To minimize this side reaction, it is recommended to use a minimal amount of a Brønsted acid catalyst (like sulfuric or phosphoric acid) and to maintain a low reaction temperature, typically below 60°C.[3][5] The choice of solvent can also influence the reaction, with non-polar solvents sometimes favoring the desired esterification.[3]

Q4: My final product has a purple tint when tested with ferric chloride. What does this indicate?

A4: A purple color with ferric chloride is a positive test for phenols.[2] This indicates that your product is contaminated with unreacted phenolic starting material (e.g., salicylic acid).[2] Further purification, such as recrystallization, is necessary.

Q5: The melting point of my product is lower and has a broader range than the literature value. What could be the cause?

A5: A depressed and broad melting point range is a strong indication of impurities in your product. These impurities could include unreacted starting materials, byproducts from side reactions like hydrolysis or the Fries rearrangement, or residual solvent.

Quantitative Data Summary

The following tables provide quantitative data on the impact of reaction conditions on the formation of side products.

Table 1: Influence of Catalyst and Temperature on the Fries Rearrangement of Phenyl Acetate

CatalystTemperature (°C)Yield of o-Hydroxyacetophenone (%)Yield of p-Hydroxyacetophenone (%)Reference
AlCl₃60-652369[6]
AlCl₃160-170--[6]
NaCl-AlCl₃240-2504229[6]
HF755.592.3[7]
HF505.291.3[7]
p-Toluenesulfonic acid90-160High (favored)Low[6]

Table 2: HPLC Analysis of Salicylic Acid Impurity in Aspirin Samples

SampleSalicylic Acid Content (%)Reference
Aspirin Drug Substance0.15[8]
Aspirin Tablet Formulation 10.91[8]
Aspirin Tablet Formulation (Brand A)> 0.3[9]
Aspirin Tablet Formulation (Brand B)> 0.3[9]
Aspirin Tablet Formulation (Brand C)> 0.3[9]

Note: The acceptable limit for salicylic acid in aspirin tablets according to the USP (United States Pharmacopeia) is typically not more than 0.3%.[9]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol is a representative example for the synthesis of an acetoxyphenyl ester and includes measures to minimize common side reactions.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or 85% phosphoric acid

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a clean, dry Erlenmeyer flask, combine salicylic acid and acetic anhydride.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture. This should be done in a fume hood as the reaction is exothermic.

  • Heating: Gently heat the flask in a water bath at a controlled temperature (e.g., 50-60°C) for approximately 10-15 minutes. Avoid excessive heating to minimize the Fries rearrangement.

  • Hydrolysis of Excess Anhydride: After the heating period, cautiously add cold deionized water to the flask to hydrolyze any unreacted acetic anhydride. This step should also be performed in a fume hood.

  • Crystallization: Cool the flask in an ice bath to induce the crystallization of the aspirin product.

  • Isolation: Collect the crude aspirin crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Purification (Recrystallization):

    • Dissolve the crude aspirin in a minimum amount of warm ethanol.

    • Slowly add warm water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent and water.

  • Analysis: Determine the melting point of the purified product and perform a ferric chloride test to check for the presence of unreacted salicylic acid. HPLC analysis can be used for a more quantitative assessment of purity.

Visualizations

Synthesis_Pathway Phenol Phenolic Starting Material (e.g., Salicylic Acid) Ester Acetoxyphenyl Ester (e.g., Aspirin) Phenol->Ester Acetylation Ac2O Acetic Anhydride Ac2O->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester AcOH Acetic Acid (Byproduct) Ester->AcOH Hydrolysis_Side_Reaction Ester Acetoxyphenyl Ester Phenol Phenolic Starting Material Ester->Phenol Hydrolysis AcOH Acetic Acid Ester->AcOH Water Water Water->Phenol Fries_Rearrangement Ester Acetoxyphenyl Ester Ortho ortho-Hydroxyacetophenone Derivative Ester->Ortho High Temp Para para-Hydroxyacetophenone Derivative Ester->Para Low Temp Catalyst Lewis/Brønsted Acid Catalyst->Ortho Catalyst->Para Troubleshooting_Workflow Start Problem with Synthesis LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity CheckReaction Check Reaction Conditions: - Time - Temperature - Catalyst LowYield->CheckReaction Yes CheckWorkup Review Workup Procedure: - pH control - Extraction efficiency LowYield->CheckWorkup Yes IdentifyImpurity Identify Impurity: - TLC - HPLC - FeCl₃ Test Impurity->IdentifyImpurity Yes OptimizeConditions Optimize Conditions to Minimize Side Reactions CheckReaction->OptimizeConditions CheckWorkup->OptimizeConditions IdentifyImpurity->OptimizeConditions Purify Purify Product: - Recrystallization - Chromatography IdentifyImpurity->Purify

References

Degradation pathways of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with this compound, focusing on its degradation under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Information

Q1: What is the expected degradation pathway of this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo hydrolysis of its two ester functional groups. This is a two-step process:

  • Hydrolysis of the Acetoxyphenyl Ester: The acetoxy group attached to the phenyl ring is hydrolyzed to a hydroxyl group, releasing acetic acid.

  • Hydrolysis of the Ethyl Hexanoate Ester: The ethyl ester at the end of the hexanoate chain is hydrolyzed to a carboxylic acid, releasing ethanol.

The reaction is catalyzed by acid (e.g., HCl, H₂SO₄) in the presence of water.[1][2][3][4][5][6][7][8] The overall reaction is reversible.[2][4]

Q2: Which of the two ester groups is more susceptible to acid-catalyzed hydrolysis?

Experimental Setup & Monitoring

Q3: I am not seeing any degradation of my compound. What could be the issue?

A3: Several factors could contribute to a lack of observable degradation:

  • Insufficient Acid Concentration: The hydrolysis is acid-catalyzed.[1][2][4][5] Ensure the acid concentration is sufficient to lower the pH effectively.

  • Low Temperature: The rate of hydrolysis is temperature-dependent. Gently heating the reaction mixture may be necessary to achieve a reasonable reaction rate.[9]

  • Insufficient Water: Water is a key reactant in the hydrolysis process.[1][2][10] If you are using a co-solvent, ensure there is an excess of water to drive the equilibrium towards the hydrolysis products.[3][5]

  • Short Reaction Time: Ester hydrolysis can be a slow process.[11] You may need to monitor the reaction over a longer period.

Q4: How can I monitor the progress of the degradation reaction?

A4: The progress of the reaction can be monitored by tracking the disappearance of the starting material and the appearance of the products over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material, intermediates, and final products.

  • Gas Chromatography (GC): If the products are volatile, GC can be used for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track changes in the chemical shifts corresponding to the protons of the ester groups and the appearance of new peaks for the alcohol, phenol, and carboxylic acid protons.

  • Titration: The carboxylic acid produced can be quantified by titration with a standardized base.[12][13][14]

Troubleshooting Unexpected Results

Q5: I am observing the formation of unexpected byproducts. What could they be?

A5: While the primary degradation pathway is hydrolysis, other side reactions could potentially occur under harsh acidic conditions, although they are generally less common for this type of molecule. If you are using a co-solvent like an alcohol other than ethanol, you might observe transesterification.[15] It is crucial to characterize any unexpected peaks using techniques like mass spectrometry (MS) or NMR to identify their structures.

Q6: The reaction seems to stop before all the starting material is consumed. Why is this happening?

A6: The acid-catalyzed hydrolysis of esters is a reversible reaction, meaning it can reach a state of equilibrium where the forward and reverse reaction rates are equal.[2][4] To drive the reaction to completion, you can:

  • Use a large excess of water: This shifts the equilibrium towards the products according to Le Chatelier's principle.[3][5]

  • Remove one of the products: If possible, removing the ethanol or acetic acid as they are formed can also drive the reaction forward.

Experimental Protocols

Protocol for Monitoring Acid-Catalyzed Hydrolysis by HPLC

This protocol provides a general framework for studying the degradation of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a reaction vessel, add a known volume of acidic solution (e.g., 0.1 M HCl in water).

    • To initiate the reaction, add a small aliquot of the stock solution to the acidic solution to achieve the desired starting concentration.

    • Maintain the reaction mixture at a constant temperature (e.g., 25°C, 40°C, or 60°C) using a water bath or heating block.

  • Sample Collection and Quenching:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a neutralizing buffer or a mobile phase to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

    • Use a UV detector set to a wavelength where the starting material and expected products have significant absorbance.

    • Quantify the concentrations of the starting material and products by comparing their peak areas to those of standard solutions.

Data Presentation

Table 1: Hypothetical Degradation Profile of this compound in 0.1 M HCl at 40°C
Time (hours)This compound (%)Intermediate 1* (%)Intermediate 2** (%)Final Product*** (%)
0100000
1851032
2721855
4552889
830351025
24515575

*Intermediate 1: Ethyl 6-oxo-6-(2-hydroxyphenyl)hexanoate **Intermediate 2: 6-(2-acetoxyphenyl)-6-oxohexanoic acid ***Final Product: 6-oxo-6-(2-hydroxyphenyl)hexanoic acid

Visualizations

DegradationPathway Start This compound invis1 Start->invis1 Int1 Ethyl 6-oxo-6-(2-hydroxyphenyl)hexanoate + Acetic Acid invis2 Int1->invis2 Int2 6-(2-acetoxyphenyl)-6-oxohexanoic acid + Ethanol Int2->invis2 Final 6-oxo-6-(2-hydroxyphenyl)hexanoic acid + Acetic Acid + Ethanol invis1->Int1 + H₂O (H⁺ cat.) invis1->Int2 + H₂O (H⁺ cat.) invis2->Final + H₂O (H⁺ cat.) ExperimentalWorkflow Prep Prepare Stock Solution of Starting Material Setup Set up Reaction (Acidic Solution at Constant Temp.) Prep->Setup Sample Collect Aliquots at Time Intervals Setup->Sample Quench Quench Reaction (e.g., Neutralization/Dilution) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Quantify Components and Plot Data Analyze->Data

References

Optimizing temperature for the synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. This reaction is presumed to proceed via a Friedel-Crafts acylation mechanism.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
2. Deactivated Substrate: The starting material, 2-acetoxybiphenyl, may be insufficiently reactive under the attempted conditions.Consider using a more potent Lewis acid or slightly increasing the reaction temperature in small increments (e.g., 5-10°C at a time). See the temperature optimization workflow below.
3. Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
4. Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can hinder the reaction.Carefully verify the molar ratios of 2-acetoxybiphenyl, ethyl 6-chloro-6-oxohexanoate, and the Lewis acid catalyst. A 1:1:1.1 ratio is a common starting point.
Presence of Significant Impurities 1. Side Reactions: Elevated temperatures can lead to the formation of byproducts.Lowering the reaction temperature is a key strategy to improve selectivity and reduce side reactions. Running the reaction at 0°C or even lower temperatures may be beneficial.
2. Positional Isomers: Acylation may occur at different positions on the biphenyl ring system.Lower reaction temperatures generally favor the formation of the para-substituted product. A careful purification by column chromatography is likely necessary to separate isomers.
3. Cleavage of the Acetoxy Group: The acetyl protecting group may be cleaved under the reaction conditions.Use a milder Lewis acid catalyst or ensure the reaction temperature is kept low.
4. Polyacylation: Although less common in acylation than alkylation, multiple acyl groups may be added to the aromatic ring.Use a stoichiometric amount of the acylating agent and ensure the reaction is not run for an excessively long time after the starting material is consumed.
Reaction Mixture is Dark or Tarry 1. Decomposition: High reaction temperatures can cause decomposition of the reactants or products.Immediately lower the reaction temperature. It is advisable to start the reaction at a low temperature and gradually warm it if necessary.
2. Reaction with Solvent: The Lewis acid may be reacting with the solvent.Choose an inert solvent for the reaction, such as dichloromethane (DCM) or nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for this synthesis has not been definitively established in the literature. As with many Friedel-Crafts acylations, temperature is a critical parameter that requires experimental optimization. It is recommended to start at a low temperature, such as 0°C, to maximize selectivity and minimize side reactions. If the reaction rate is too slow, the temperature can be gradually increased.

Q2: What are the expected major side products in this reaction?

A2: Potential side products include positional isomers (where the acylation occurs at a different position on the biphenyl ring), the product of acetoxy group cleavage, and potentially a small amount of polyacylated products. The formation of these can often be minimized by carefully controlling the reaction temperature.

Q3: Which Lewis acid is best suited for this reaction?

A3: Aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylations. However, if side reactions are a significant issue, a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.

Q5: What is the best method for purifying the final product?

A5: Column chromatography is the recommended method for purifying this compound from unreacted starting materials and any side products. The choice of solvent system for chromatography will need to be determined experimentally, guided by TLC analysis.

Experimental Protocol: A General Procedure

This is a hypothetical, general procedure that can be used as a starting point for the synthesis of this compound. Note: This procedure should be adapted and optimized based on experimental observations.

Materials:

  • 2-acetoxybiphenyl

  • Ethyl 6-chloro-6-oxohexanoate (or adipoyl chloride monoethyl ester)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 2-acetoxybiphenyl (1 equivalent) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • In the dropping funnel, prepare a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous DCM.

  • Add the solution of ethyl 6-chloro-6-oxohexanoate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is proceeding slowly, consider allowing it to warm to room temperature and continue stirring.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effect of temperature on the reaction outcome. Actual results will vary.

Reaction Temperature (°C) Reaction Time (h) Yield of Product (%) Purity by NMR (%) Notes
-10124595Slow reaction rate, but high purity.
066592Good balance of reaction rate and purity.
25 (Room Temp)37585Faster reaction, but increased isomer formation.
4027070Significant formation of byproducts and some decomposition.

Visualization

Temperature_Optimization_Workflow Workflow for Temperature Optimization start Start: Initial Reaction at 0°C monitor_tlc Monitor Reaction by TLC start->monitor_tlc check_completion Reaction Complete? monitor_tlc->check_completion check_completion->monitor_tlc No workup Quench and Workup check_completion->workup Yes analyze Analyze Yield and Purity (NMR, LC-MS) workup->analyze optimize Is Yield/Purity Optimal? analyze->optimize end End: Optimal Conditions Found optimize->end Yes increase_temp Increase Temperature to RT optimize->increase_temp No (Low Yield) decrease_temp Decrease Temperature to -10°C optimize->decrease_temp No (Low Purity) increase_temp->start Rerun Reaction decrease_temp->start Rerun Reaction

Caption: A flowchart illustrating the iterative process for optimizing the reaction temperature.

Troubleshooting peak tailing in HPLC of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate.

Troubleshooting Guide: Peak Tailing

This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause of peak tailing in your chromatograms.

Q1: My chromatogram shows a tailing peak for this compound. What are the primary causes?

A1: Peak tailing for this analyte can stem from several factors, broadly categorized as chemical interactions, column issues, or system problems. The primary cause is often the occurrence of more than one retention mechanism for the analyte.[1] While the main interaction in reversed-phase chromatography is hydrophobic, secondary polar interactions can lead to asymmetrical peaks.[1]

Key Potential Causes:

  • Secondary Silanol Interactions: Although your analyte is not strongly basic, its ester and keto functional groups can engage in secondary polar interactions with residual acidic silanol groups on the silica surface of the column packing.[1][2] This is a common cause of peak tailing.[1][2][3][4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[4][5][6] If all peaks in the chromatogram are tailing, column overload is a likely culprit.[4][7]

  • Extra-Column Effects: The volume of tubing and connections between the injector and the detector can cause band broadening and peak tailing. This is known as the extra-column effect.[3][5][8]

  • Column Degradation: A void at the column inlet, a blocked frit, or contamination of the column bed can all lead to poor peak shape.[1][4]

Q2: How can I determine if the peak tailing is due to chemical interactions with the column?

A2: To diagnose chemical interactions, particularly with stationary phase silanols, you can systematically modify your mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Since residual silanol groups are acidic (pKa ~3.5), operating at a lower pH (e.g., pH 2.5-3.0) will suppress their ionization, minimizing their interaction with your analyte.[1][2][9] This should result in a more symmetrical peak. Be cautious not to go below the pH limit of your column.

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with minimal metal content and effective end-capping (covering residual silanols) are designed to reduce these secondary interactions.[2][3][4] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column can significantly improve peak shape.[2]

  • Add a Mobile Phase Modifier: For basic compounds, a competing base like triethylamine (TEA) is sometimes added to the mobile phase to block silanol interactions.[9][10] While your analyte is not basic, if minor basic impurities are present or if interactions are significant, this could be a strategy, though it's less common for neutral compounds and can be difficult to remove from the column.[9]

Q3: My peak tailing persists. How do I test for column overload?

A3: A simple dilution series is the most effective way to diagnose mass overload. If peak shape improves significantly upon sample dilution while maintaining the injection volume, overload is the likely cause.[4][11]

Experimental Protocol: Column Overload Test

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100) using the mobile phase as the diluent.

  • Inject the same volume of each dilution.

  • Analyze the peak shape (asymmetry factor) for each concentration.

  • If the asymmetry factor decreases to an acceptable level (ideally close to 1.0) at lower concentrations, you have confirmed mass overload.

Solution: Reduce the sample concentration or the injection volume.[12]

Parameter Guideline for Standard Columns (4.6 mm ID)
Analyte Mass on Column Typically < 50 µg per injection to avoid mass overload.[5]
Injection Volume Should be ≤ 5% of the column volume to avoid volume overload.[12]

Q4: What if the problem isn't chemical or overload-related? Could it be my HPLC system or the column itself?

A4: Yes, physical issues with the column or the HPLC system are common sources of peak tailing that affect all peaks in a chromatogram.

Troubleshooting System and Column Issues:

  • Check for Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector.[3][8] Ensure all fittings are properly connected to avoid dead volume.[8] You can test the contribution of extra-column volume by replacing the column with a zero-dead-volume (ZDV) union and injecting a standard.[13]

  • Inspect the Column for Voids: A sudden appearance of tailing on all peaks can indicate a void in the column's packing bed.[9] Reversing and flushing the column (if the manufacturer permits) can sometimes resolve a blocked frit, but a void often means the column needs to be replaced.[1][9]

  • Implement a Column Wash: If the column is contaminated, flushing with a series of strong solvents can restore performance. A typical sequence for a reversed-phase column is to wash with your mobile phase (without buffer), followed by water, isopropanol, and then a strong organic solvent like acetonitrile or methanol.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed check_overload Step 1: Check for Column Overload start->check_overload dilute_sample Perform Dilution Series. Does peak shape improve? check_overload->dilute_sample overload_yes Yes: Overload Confirmed dilute_sample->overload_yes Yes overload_no No: Proceed to Next Step dilute_sample->overload_no No solve_overload Solution: Reduce sample concentration or injection volume. overload_yes->solve_overload check_system Step 2: Check for System Issues overload_no->check_system system_issue Inspect tubing and fittings. Test with ZDV union. Is extra-column volume excessive? check_system->system_issue system_yes Yes: System Issue system_issue->system_yes Yes system_no No: Proceed to Next Step system_issue->system_no No solve_system Solution: Use shorter, narrower ID tubing. Ensure proper connections. system_yes->solve_system check_column Step 3: Check Column Health system_no->check_column column_issue Replace with a new column. Does peak shape improve? check_column->column_issue column_yes Yes: Column Failure column_issue->column_yes Yes column_no No: Proceed to Next Step column_issue->column_no No solve_column Solution: Replace column. Use guard column to extend life. column_yes->solve_column check_method Step 4: Optimize Method Chemistry column_no->check_method method_issue Adjust mobile phase pH (lower). Use end-capped column.

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Analyte-Stationary Phase Interactions

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. The diagram below illustrates this concept.

Caption: Analyte interactions with the HPLC stationary phase.

Frequently Asked Questions (FAQs)

Q: What is a Tailing Factor (Tf) and what is an acceptable value? A: The Tailing Factor, also known as the USP Tailing Factor, is a measure of peak asymmetry. It is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the peak front to the peak maximum at 5% height. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. In practice, a Tf value between 0.9 and 1.2 is considered excellent, while values up to 1.5 may be acceptable for many assays.[1] Values above 2.0 are generally unacceptable as they compromise integration accuracy and resolution.[12]

Q: Can the sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion, including tailing or fronting.[9][12] The ideal practice is to dissolve the sample in the mobile phase itself.[5][9]

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is an asymmetrical peak where the back half of the peak is broader than the front half.[2] Conversely, peak fronting is when the front half of the peak is broader than the back half. Peak fronting is often caused by column overload, low temperature, or poor sample solubility.[2][7]

Standard Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition Rationale
HPLC Column High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good hydrophobic retention for the analyte while minimizing silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress silanol ionization and ensure good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 60% B to 95% B over 10 minutesA standard gradient to elute the moderately non-polar analyte.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at 254 nmThe acetoxyphenyl group should provide UV absorbance.
Injection Volume 5 µLA small volume to minimize potential overload and solvent effects.
Sample Preparation Dissolve sample in 50:50 Water:AcetonitrileMatches the initial mobile phase conditions to ensure good peak shape.

References

Technical Support Center: Purification of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected impurities?

A1: this compound is likely synthesized via a Friedel-Crafts acylation of a substituted phenol or a Fries rearrangement of a phenolic ester.[1][2] The most probable impurities include unreacted starting materials (e.g., 2-hydroxyacetophenone or phenyl acetate and an adipic acid derivative), the corresponding para-isomer (Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate), poly-acylated byproducts, and residual catalyst (e.g., AlCl₃) and solvent from the reaction.

Q2: What are the recommended preliminary steps before starting the purification process?

A2: Before initiating purification, it is crucial to perform a preliminary analysis of the crude product. Thin-Layer Chromatography (TLC) is a highly recommended first step to identify the number of components in your mixture and to get an initial idea of the polarity of the target compound and its impurities. This will aid in selecting an appropriate solvent system for column chromatography.

Q3: Which purification techniques are most effective for this compound?

A3: A combination of column chromatography and recrystallization is generally the most effective approach for purifying this compound. Column chromatography is used for the initial separation of the major components, particularly for removing the para-isomer and other byproducts. Recrystallization is then employed to achieve high purity of the final product.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, fractions from the column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities and assess the purity of your compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of ortho and para isomers during column chromatography.
  • Question: I am having difficulty separating the desired ortho-isomer from the para-isomer using column chromatography. They have very similar Rf values on the TLC plate. What can I do?

  • Answer:

    • Optimize the Eluent System: The polarity of the eluent is critical for separating isomers. For aromatic ketones, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point. Systematically vary the ratio of these solvents to maximize the difference in Rf values (ΔRf) between the two isomers. Even a small ΔRf can lead to successful separation on a long column.

    • TLC Analysis Insight: Interestingly, for hydroxyacetophenones, the ortho isomer often exhibits a higher Rf value than the para isomer. This is due to intramolecular hydrogen bonding in the ortho isomer, which reduces its interaction with the polar silica gel stationary phase.[3] This phenomenon can be exploited for better separation.

    • Column Parameters: Use a long and narrow column to increase the separation efficiency. Ensure the silica gel is packed uniformly to avoid channeling. A finer mesh silica gel can also improve resolution.

    • Gradient Elution: If isocratic elution (using a constant solvent mixture) is ineffective, a shallow gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar ortho-isomer, followed by the more polar para-isomer.

Issue 2: The compound crystallizes in the column during chromatography.
  • Question: My product is precipitating on the column during the purification process. How can I prevent this?

  • Answer:

    • Solubility Check: This issue arises when the compound's solubility in the chosen eluent is low. Before loading the entire sample, perform a small-scale solubility test.

    • Increase Eluent Polarity: A slight increase in the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) can enhance the solubility of your compound. However, be mindful that this will also decrease the retention time and may affect the separation.

    • Load in a More Soluble Solvent: Dissolve your crude product in a small amount of a stronger, more polar solvent (like dichloromethane or a small amount of acetone) before adsorbing it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This technique, known as "dry loading," can prevent precipitation at the top of the column.

Issue 3: Oiling out during recrystallization.
  • Question: Instead of forming crystals, my compound separates as an oil during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point.

    • Use a Mixed Solvent System: A mixed solvent system can often resolve this issue. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[4][5][6] Common mixed solvents for aromatic ketones include ethanol/water or acetone/water.[7][8][9]

    • Slower Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

    • Seed Crystals: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A common ratio to start with is 7:3 (hexane:ethyl acetate). The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired ortho-isomer.

  • Visualization:

    • UV Light (254 nm): The aromatic rings will appear as dark spots on a fluorescent background.

    • Staining: If the spots are not clearly visible under UV, a potassium permanganate (KMnO₄) stain can be used. The plate is dipped into the stain and then gently heated. Unsaturated compounds will appear as yellow/brown spots on a purple background.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Based on the TLC analysis, choose a solvent system that provides good separation between the ortho- and para-isomers (a ΔRf of at least 0.1 is desirable).

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

    • Elution: Start the elution with the selected solvent system. Collect fractions in test tubes.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure ortho-isomer.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system is often effective. Ethanol/water is a good choice to try first.

  • Procedure:

    • Dissolve the semi-pure product from column chromatography in a minimal amount of hot ethanol.

    • While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the crystals in a vacuum oven.

Data Presentation

The following tables summarize typical data that can be obtained during the purification process.

Table 1: TLC Analysis of Crude and Purified Product

SampleMobile Phase (Hexane:EtOAc)Rf (ortho-isomer)Rf (para-isomer)Other Impurities (Rf)
Crude Mixture7:30.450.350.1, 0.8
After Column Chromatography7:30.45--
After Recrystallization7:30.45--

Table 2: Quantitative Results of a Typical Purification

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/GC)
Crude Product10.0--~70% (ortho)
Column Chromatography10.06.565~95% (ortho)
Recrystallization6.55.889>99% (ortho)

Visualizations

Below are diagrams illustrating the purification workflow and the logical relationships in troubleshooting.

Purification_Workflow Crude Crude Product TLC1 TLC Analysis Crude->TLC1 Column Column Chromatography TLC1->Column Select Eluent TLC2 TLC of Fractions Column->TLC2 Combine Combine Pure Fractions TLC2->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 Recrystallize Recrystallization Evaporate1->Recrystallize Filter Filtration & Drying Recrystallize->Filter Pure Pure Product Filter->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Isomer_Separation Start Poor Isomer Separation Q1 Is ΔRf on TLC > 0.1? Start->Q1 A1_Yes Increase column length and use finer silica gel Q1->A1_Yes Yes A1_No Optimize eluent system Q1->A1_No No Solution Improved Separation A1_Yes->Solution Q2 Isocratic elution ineffective? A1_No->Q2 A2_Yes Try shallow gradient elution Q2->A2_Yes Yes A2_No Continue with optimized isocratic elution Q2->A2_No No A2_Yes->Solution A2_No->Solution

Caption: Decision tree for troubleshooting poor separation of ortho and para isomers.

References

Stability issues of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and potential decarboxylation. The molecule contains two ester linkages and a β-keto ester moiety, which are prone to degradation in the presence of moisture, acids, or bases. The acetoxyphenyl group can be hydrolyzed to a phenol, and the ethyl ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is susceptible to decarboxylation, especially when heated.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry environment.[1] Ideal storage involves keeping the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.[1] Refrigeration is advisable for long-term storage.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), or a change in its physical state (e.g., from a solid to a more oily or clumpy consistency). A change in odor, potentially a phenolic smell due to hydrolysis of the acetoxy group, could also indicate degradation.

Q4: How can I monitor the purity and degradation of my sample?

A4: The purity and degradation of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the parent compound and its degradation products.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/TLC analysis of a freshly prepared solution. 1. Contaminated solvent or glassware. 2. Initial degradation of the compound upon dissolution.1. Use fresh, high-purity solvents and thoroughly clean all glassware. 2. Prepare solutions immediately before use and analyze them promptly. Consider using aprotic solvents if hydrolysis is suspected.
Loss of compound potency or inconsistent experimental results over time. 1. Degradation of the stock solution. 2. Inappropriate storage of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles. Protect from light.
Precipitate formation in aqueous buffers. 1. Low aqueous solubility of the compound or its degradation products. 2. pH-dependent degradation leading to less soluble products.1. Use a co-solvent (e.g., DMSO, ethanol) to improve solubility. 2. Assess the stability of the compound at the intended buffer pH before conducting the experiment. Adjust the pH if necessary and possible.
Tailing or broad peaks during HPLC analysis. Keto-enol tautomerism of the β-keto ester moiety.[2]1. Adjust the mobile phase pH to an acidic range to potentially accelerate the interconversion and sharpen the peak.[2] 2. Increase the column temperature to speed up the tautomeric equilibrium.[2]

Potential Degradation Pathways

This compound has two primary degradation pathways: hydrolysis and subsequent decarboxylation.

cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent This compound hydrolysis_product1 Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (Hydrolysis of Acetoxy Group) parent->hydrolysis_product1 H₂O, H⁺/OH⁻ hydrolysis_product2 6-(2-Acetoxyphenyl)-6-oxohexanoic acid (Hydrolysis of Ethyl Ester) parent->hydrolysis_product2 H₂O, H⁺/OH⁻ intermediate 6-(2-Acetoxyphenyl)-6-oxohexanoic acid (β-Keto Acid) decarboxylation_product 1-(2-Acetoxyphenyl)pentan-1-one intermediate->decarboxylation_product Δ (Heat) co2 CO₂

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • pH buffers (e.g., pH 4, 7, 9)
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
  • From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation for Stability Studies:

  • For each condition (e.g., specific pH, temperature), prepare a solution of the compound at a known concentration (e.g., 50 µg/mL) in the respective buffer or solvent.
  • Store the samples under the desired stress conditions (e.g., 40°C, ambient light).

4. HPLC Method:

  • Mobile Phase: A gradient of ACN and water with 0.1% formic acid. For example:
  • Start with 30% ACN, hold for 2 minutes.
  • Ramp to 90% ACN over 10 minutes.
  • Hold at 90% ACN for 2 minutes.
  • Return to 30% ACN and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Determined by UV scan (e.g., 254 nm)
  • Injection Volume: 10 µL

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the stressed samples.
  • Quantify the remaining parent compound and any major degradation products by comparing their peak areas to the calibration curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_std [label="Prepare Standard Solutions"]; prep_sample [label="Prepare Samples for\nStress Conditions"]; stress [label="Incubate under\nStress Conditions"]; hplc [label="HPLC Analysis"]; data [label="Data Analysis\n(Quantification)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_std; start -> prep_sample; prep_sample -> stress; stress -> hplc; prep_std -> hplc; hplc -> data; data -> end; } Caption: Experimental workflow for HPLC-based stability assessment.

Quantitative Data Summary

The following tables provide an illustrative summary of potential stability data based on the known reactivity of β-keto esters and phenyl acetates. Note: This datais generalized and should be confirmed by experimental studies.

Table 1: Effect of pH on Hydrolysis Rate (Illustrative)

pH Temperature (°C) Half-life (t½) (hours)
4.0 25 > 48
7.0 25 ~ 24
9.0 25 < 8

Table 2: Effect of Temperature on Degradation in Aqueous Solution (pH 7, Illustrative)

Temperature (°C) Half-life (t½) (hours)
4 > 72
25 ~ 24
40 ~ 10

Disclaimer: The information provided inthis technical support center isfor guidance purposes only. It is based on general chemical principles and datafor structurally related compounds. Users should perform their own stability studies to determine the specific stability of this compound under their experimental conditions.

References

Technical Support Center: Characterization of Oxohexanoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of oxohexanoates.

Frequently Asked Questions (FAQs)

Q1: What are oxohexanoates and why is their characterization often challenging?

Oxohexanoates are esters of oxohexanoic acid, containing both a ketone and an ester functional group. Their characterization can be complex primarily due to keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two distinct structural isomers: the keto form and the enol form.[1][2][3] This equilibrium can complicate spectroscopic analysis, leading to unexpected or ambiguous results. Furthermore, synthesis routes can introduce impurities that are structurally similar to the target compound, making purification and identification difficult.[4][5]

Q2: What is keto-enol tautomerism and how does it affect the analysis of oxohexanoates?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a double bond and a hydroxyl group).[2] For an oxohexanoate like ethyl 3-oxohexanoate, this means the sample is a mixture of the ketone and its corresponding enol. Since these two forms have different functional groups, they produce distinct signals in spectroscopic analyses like NMR and IR, which can be misinterpreted as impurities. The equilibrium is sensitive to solvent, temperature, and pH, meaning the ratio of keto to enol form can vary between experiments.[1][3]

Q3: What are the primary analytical techniques for characterizing oxohexanoates?

The most common techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and identifying the presence of both keto and enol tautomers.[6]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O (ketone and ester) and O-H (enol) bonds.[7]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns. It is often coupled with a chromatographic technique (GC-MS or LC-MS).[8][9]

  • Chromatography (GC and HPLC): Used to separate the oxohexanoate from impurities and, in some cases, to separate the tautomers.[10][11] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound.[11]

Troubleshooting Guides

Problem 1: Ambiguous Spectroscopic Data (NMR & IR)

Q: My ¹H NMR spectrum shows more peaks than expected for my target oxohexanoate. Am I seeing impurities?

A: While impurities are possible, the most common cause is keto-enol tautomerism. You are likely observing signals for both the keto and enol forms simultaneously. The enol form will have a characteristic vinyl proton peak and a broad hydroxyl proton peak, which are absent in the pure keto form.

Below is a table of representative spectroscopic data for a generic ethyl 3-oxohexanoate, highlighting the distinct signals for each tautomer.

Data Presentation: Spectroscopic Signatures of Oxohexanoate Tautomers

Technique Keto Form Signal Enol Form Signal Comment
¹H NMR ~3.4 ppm (s, 2H, -C(=O)CH₂ C(=O)-)~5.0 ppm (s, 1H, -C(H )=C(OH)-)The methylene protons alpha to both carbonyls in the keto form are replaced by a single vinyl proton in the enol.
No O-H signal~12 ppm (br s, 1H, =C-OH )The enolic proton is often broad and downfield due to hydrogen bonding.
¹³C NMR ~202 ppm (-C =O, ketone)~175 ppm (-C (OH)=)The ketone carbon signal is significantly shifted upfield in the enol form.
~49 ppm (-C(=O)C H₂C(=O)-)~98 ppm (=-C H-)The alpha-carbon signal also shifts dramatically.
IR ~1745 cm⁻¹ (C=O stretch, ester)~1735 cm⁻¹ (C=O stretch, ester)Ester carbonyl stretch is present in both forms.
~1720 cm⁻¹ (C=O stretch, ketone)No ketone C=O signalThe distinct ketone peak disappears in the enol form.
No O-H or C=C signal~3100 cm⁻¹ (br, O-H stretch)A broad O-H stretch appears for the enol.
~1640 cm⁻¹ (C=C stretch)A carbon-carbon double bond stretch appears for the enol.

Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) can vary based on the specific structure, solvent, and concentration.

The equilibrium between these two forms can be visualized as follows:

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto R-C(=O)-CH₂-C(=O)OR' Enol R-C(OH)=CH-C(=O)OR' Keto->Enol H⁺ or OH⁻ catalyst caption Keto-Enol Tautomerism Equilibrium

Caption: Keto-Enol Tautomerism Equilibrium

Problem 2: Persistent Impurities in Chromatographic Analysis

Q: My GC/HPLC analysis shows several unexpected peaks even after purification. What could they be?

A: These peaks are likely byproducts from the synthesis or unreacted starting materials. Common synthesis methods, such as the reaction of acetone with an acrylic ester, can generate self-condensation products or adducts.[4][5]

Data Presentation: Common Impurities and Analytical Considerations

Impurity Potential Source Suggested Analytical Method Troubleshooting Step
Mesityl Oxide Self-condensation of acetone (starting material).[4][5]GC-MSEnsure complete removal of volatile starting materials post-reaction.
Unreacted Acrylic Ester Incomplete reaction.[4]GC-MSMonitor reaction progress by TLC or GC to ensure full conversion.
4-acetylheptanedioic acid diester Addition of a second acrylate molecule.[5]HPLC-UV, LC-MSOptimize reaction stoichiometry to minimize side reactions. Use column chromatography for removal.
Degradation Products Hydrolysis of the ester functional group.[12]HPLC-UV, LC-MSEnsure anhydrous conditions during workup and storage. Avoid extreme pH.

A robust experimental workflow is critical to minimize these issues.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Characterization Phase start Reactants (e.g., Acetone + Acrylic Ester) reaction Reaction Under Controlled Conditions start->reaction workup Aqueous Workup / Extraction reaction->workup Crude Product pitfall1 Pitfall: Side reactions lead to byproducts reaction->pitfall1 distill Distillation / Chromatography workup->distill pitfall2 Pitfall: Incomplete removal of solvents/ starting materials workup->pitfall2 analysis Spectroscopy (NMR, IR) & Chromatography (GC/LC-MS) distill->analysis Purified Product final Pure Characterized Product analysis->final pitfall3 Pitfall: Ambiguous data due to keto-enol tautomerism analysis->pitfall3

Caption: General Experimental Workflow and Common Pitfall Locations.

Problem 3: Sample Instability and Degradation

Q: The purity of my isolated oxohexanoate decreases over time, even when stored. What is causing this?

A: Oxohexanoates can be susceptible to degradation, primarily through hydrolysis of the ester bond.[12] This reaction is catalyzed by trace amounts of acid or base and accelerated by the presence of water and elevated temperatures.[13][14]

Degradation_Pathway product Oxohexanoate Ester degraded Degradation Products (Oxohexanoic Acid + Alcohol) product->degraded Hydrolysis water Presence of Water water->degraded temp High Temperature temp->degraded ph Extreme pH (Acid/Base) ph->degraded

Caption: Factors Leading to Oxohexanoate Degradation.

Troubleshooting and Prevention:

  • Storage: Store samples in a cool, dry environment. A desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH Control: Ensure the final product is free from acidic or basic residues from the workup. If preparing solutions, use a neutral, aprotic, and dry solvent.

  • Monitor Purity: Re-analyze the purity of the sample using HPLC or GC before use if it has been stored for an extended period.

Experimental Protocols

Protocol 1: GC-MS Analysis of Ethyl 4-Oxohexanoate

This protocol outlines a general method for the analysis of a volatile oxohexanoate.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex until fully dissolved. If necessary, filter through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation (Representative Parameters):

    • Gas Chromatograph (GC):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Injection Volume: 1 µL, split ratio 50:1.

      • Oven Program: Start at 80°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the relative peak areas and assess purity.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight and compare the fragmentation pattern with the expected structure.

    • Attempt to identify impurity peaks by searching their mass spectra against a library (e.g., NIST).

Protocol 2: HPLC-UV Purity Assessment of a Non-Volatile Oxohexanoate

This protocol is suitable for higher molecular weight or thermally sensitive oxohexanoates.

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter and degas.

  • Instrumentation (Representative Parameters):

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Column Temperature: 30°C.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector: UV-Vis or Diode Array Detector (DAD) set to a relevant wavelength (e.g., 210 nm for the ester, or ~260 nm if an enol form with conjugation is expected).

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: Linear gradient from 30% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-19 min: Return to 30% B

        • 19-25 min: Re-equilibration at 30% B

  • Data Analysis:

    • Integrate the chromatogram at the chosen wavelength.

    • Calculate the area percent of the main peak to determine the purity of the sample.

    • If using a DAD, examine the UV spectrum of each peak to check for spectral homogeneity and help identify impurities.

References

Technical Support Center: Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

1. What is the most plausible synthetic route for this compound?

A common and effective method is a Friedel-Crafts acylation. This involves the reaction of an acylating agent, such as ethyl 6-chloro-6-oxohexanoate, with an activated aromatic ring, like 2-acetoxyphenyl acetate, in the presence of a Lewis acid catalyst.

2. Why is 2-acetoxyphenyl acetate used instead of phenol?

Phenols can be problematic in Friedel-Crafts reactions because the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards the desired acylation.[1][2] Using the acetate-protected form of the phenol helps to avoid this and directs the acylation.

3. What are the common Lewis acids used for this type of reaction?

Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for Friedel-Crafts acylations.[3] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes with milder reaction conditions.

4. What is the expected regioselectivity of the acylation?

The acetoxy group is an ortho, para-directing group. Therefore, the acylation is expected to occur at the position para to the acetoxy group (position 4) and to a lesser extent at the ortho position (position 6). Steric hindrance might favor para-substitution.

5. How can I prepare the starting material, ethyl 6-chloro-6-oxohexanoate?

This can be synthesized from monoethyl adipate by reacting it with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate.[4]

6. What are the potential side reactions?

Potential side reactions include deacetylation of the starting material or product, polysubstitution on the aromatic ring, and rearrangement of the acylium ion (though less common for acylations).[3][5]

7. How can the final product be purified?

Standard purification techniques include aqueous workup to remove the catalyst, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Inactive Lewis acid catalyst due to moisture. 2. Deactivation of the aromatic ring. 3. Insufficient reaction temperature or time.1. Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried. 2. Confirm the presence of the activating acetoxy group. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of Multiple Products 1. Polysubstitution on the aromatic ring. 2. Isomer formation (ortho and para products). 3. Deacetylation of the product.1. Use a stoichiometric amount of the acylating agent. 2. Optimize reaction conditions (temperature, solvent) to favor one isomer. Separate isomers by column chromatography. 3. Use milder workup conditions and avoid high temperatures during purification.
Low Isolated Yield 1. Product loss during aqueous workup. 2. Inefficient extraction. 3. Difficulty in purification.1. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. 2. Perform multiple extractions with a suitable solvent. 3. Use a different solvent system for column chromatography or try recrystallization from various solvents.
Product is an Oil and Difficult to Handle The product may have a low melting point or be an oil at room temperature.Purify by column chromatography. If a solid is desired, attempt to form a crystalline derivative for characterization.

Experimental Protocols

Synthesis of Ethyl 6-chloro-6-oxohexanoate

This protocol is based on the reaction of monoethyl adipate with thionyl chloride.

Materials:

  • Monoethyl adipate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dean-Stark trap (optional)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve monoethyl adipate (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid peak).

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude ethyl 6-chloro-6-oxohexanoate can be used directly in the next step or purified by vacuum distillation.

Friedel-Crafts Acylation: Synthesis of this compound

Materials:

  • 2-Acetoxyphenyl acetate

  • Ethyl 6-chloro-6-oxohexanoate

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Hydrochloric acid (HCl), ice-cold

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.

  • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of 2-acetoxyphenyl acetate (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

Parameter Synthesis of Ethyl 6-chloro-6-oxohexanoate Friedel-Crafts Acylation
Reactant 1 Monoethyl adipate (1 eq)Ethyl 6-chloro-6-oxohexanoate (1 eq)
Reactant 2 Thionyl chloride (1.2 eq)2-Acetoxyphenyl acetate (1 eq)
Catalyst N/AAluminum chloride (1.1 eq)
Solvent Anhydrous DCMAnhydrous DCM or Nitrobenzene
Temperature Reflux0 °C to Room Temperature
Reaction Time 2-4 hours4-12 hours
Typical Yield >90% (crude)50-70% (after purification)

Visualizations

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_acylation Friedel-Crafts Acylation cluster_purification Workup & Purification MonoethylAdipate Monoethyl Adipate EthylChloroOxo Ethyl 6-chloro-6-oxohexanoate MonoethylAdipate->EthylChloroOxo ThionylChloride Thionyl Chloride ThionylChloride->EthylChloroOxo Product This compound EthylChloroOxo->Product Acetoxyphenyl 2-Acetoxyphenyl Acetate Acetoxyphenyl->Product AlCl3 AlCl3 (Catalyst) AlCl3->Product Workup Aqueous Workup Product->Workup Extraction Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct Purified Product Chromatography->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Start Low or No Product Formation CheckCatalyst Is the Lewis Acid active? Start->CheckCatalyst CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes SolutionCatalyst Use fresh, anhydrous AlCl3. CheckCatalyst->SolutionCatalyst No CheckStartingMaterial Are starting materials pure? CheckTemp->CheckStartingMaterial Yes SolutionTemp Increase temperature and monitor by TLC. CheckTemp->SolutionTemp No SolutionImpurity Purify starting materials. CheckStartingMaterial->SolutionImpurity No ComplexIssue Multiple products observed? CheckStartingMaterial->ComplexIssue Yes SolutionStoichiometry Adjust stoichiometry of reactants. ComplexIssue->SolutionStoichiometry Yes FinalCheck Consult further literature on similar reactions. ComplexIssue->FinalCheck No

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic characteristics of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate and its precursors, 2-hydroxyacetophenone and ethyl 5-bromovalerate. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, structural confirmation, and purity assessment. Below, we present a summary of their key spectral features, detailed experimental protocols for spectroscopic analysis, and a visualization of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for confirming the successful synthesis of the target compound.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Compound NameAromatic Protons-CH₂-C=O-O-C=O-CH₂-Br / -CH₂-O--CH₂-CH₂-Ethyl Group (-O-CH₂-CH₃)Ethyl Group (-O-CH₂-CH₃)Other
2-Hydroxyacetophenone 6.80-7.78 (m, 4H)------2.61 (s, 3H, -COCH₃), 12.25 (s, 1H, -OH)[1]
Ethyl 5-bromovalerate -2.34 (t, 2H)-3.42 (t, 2H)1.91 (m, 2H), 1.79 (m, 2H)4.14 (q, 2H)1.26 (t, 3H)[2]-
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Compound NameAromatic CarbonsC=O (Ketone)C=O (Ester)-CH₂-Br / -CH₂-O-Aliphatic -CH₂-Ethyl Group (-O-CH₂)Ethyl Group (-CH₃)Other
2-Hydroxyacetophenone 118.32, 118.94, 119.73, 130.78, 136.41, 162.40204.55-----26.48 (-COCH₃)[1]
Ethyl 5-bromovalerate --172.833.123.8, 32.0, 33.460.514.2-
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Table 3: FT-IR Data (Key Absorptions in cm⁻¹)

Compound NameO-H StretchC-H (Aromatic)C-H (Aliphatic)C=O (Ketone)C=O (Ester)C-O StretchC-Br Stretch
2-Hydroxyacetophenone ~3000-3400 (broad)~3050~2925~1650-~1250-
Ethyl 5-bromovalerate --~2960, ~2870-~1735~1180~650
This compound -Data not availableData not availableData not availableData not availableData not available-

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion (M⁺)Key Fragment Ions
2-Hydroxyacetophenone 136121, 93, 65[1]
Ethyl 5-bromovalerate 208/210 (Br isotopes)181/183, 163, 135, 129, 101
This compound 292 (Predicted)Data not available

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 20-30 µL of the liquid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard pulse program. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (Liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

  • Sample Preparation (Solid): Grind a small amount of the solid sample with KBr powder and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent and deposit a thin film onto a KBr plate.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Synthesis Pathway

The synthesis of this compound from 2-hydroxyacetophenone and ethyl 5-bromovalerate proceeds through a two-step process: O-alkylation followed by acetylation.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate 2-Hydroxyacetophenone->Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate  O-Alkylation (Base, Solvent) Ethyl 5-bromovalerate Ethyl 5-bromovalerate Ethyl 5-bromovalerate->Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate This compound This compound Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate->this compound  Acetylation (Acetic Anhydride, Base)

Caption: Synthesis of this compound.

References

A Comparative Analysis of the Biological Activities of Oxohexanoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of different oxohexanoate esters, with a focus on their potential therapeutic applications. While direct comparative studies on a homologous series of oxohexanoate esters are limited in publicly available literature, this document synthesizes existing data on individual esters and related compounds to provide insights into their structure-activity relationships. The information is intended to guide further research and drug development efforts in this area.

Introduction

Oxohexanoate esters are a class of organic compounds characterized by a six-carbon chain with a ketone group and an ester functional group. Variations in the alcohol moiety of the ester (e.g., methyl, ethyl, propyl) can significantly influence their physicochemical properties and, consequently, their biological activities. These compounds have garnered interest for their potential roles in various cellular processes, including anticancer, anti-inflammatory, and antimicrobial activities. This guide will explore these activities, supported by experimental data from related studies and detailed methodologies for relevant assays.

Anticancer Activity

Certain oxohexanoate esters have demonstrated potential as anticancer agents, primarily through the inhibition of key metabolic enzymes that are often upregulated in cancer cells.

Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition

One of the primary proposed mechanisms for the anticancer activity of some oxohexanoate esters is the inhibition of fatty acid synthase (FASN). FASN is a crucial enzyme in the de novo synthesis of fatty acids, a process that is highly active in many cancer types to support rapid cell proliferation and membrane synthesis. Inhibition of FASN can lead to an accumulation of cytotoxic intermediates and a depletion of essential lipids, ultimately inducing apoptosis in cancer cells. Methyl 2-oxohexanoate has been specifically noted for its ability to inhibit FASN in pancreatic cancer cells[1].

Comparative Efficacy
Oxohexanoate EsterTarget EnzymeObserved EffectPutative Comparative Potency
Methyl 2-oxohexanoate Fatty Acid Synthase (FASN)Inhibition of nutrient uptake in pancreatic cancer cells[1]High
Ethyl 2-oxohexanoate Fatty Acid Synthase (FASN)(Inferred) Inhibition of fatty acid synthesisModerate to High
Propyl 2-oxohexanoate Fatty Acid Synthase (FASN)(Inferred) Inhibition of fatty acid synthesisModerate

Signaling Pathway: FASN Inhibition-Induced Apoptosis

The inhibition of FASN by compounds like methyl 2-oxohexanoate can trigger a cascade of events leading to apoptosis. This pathway involves the disruption of cellular signaling and metabolic reprogramming.

FASN_Inhibition_Pathway Oxohexanoate_Ester Oxohexanoate Ester (e.g., Methyl 2-oxohexanoate) FASN Fatty Acid Synthase (FASN) Oxohexanoate_Ester->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to End_Product Fatty Acid Depletion FASN->End_Product Leads to ER_Stress Endoplasmic Reticulum Stress Malonyl_CoA->ER_Stress End_Product->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

FASN Inhibition Pathway

Anti-inflammatory Activity

Oxohexanoate esters may also play a role in modulating inflammatory responses, primarily through their interaction with enzymes involved in the production of inflammatory mediators.

Mechanism of Action: Phospholipase A2 (PLA2) Interaction

Propyl 2-oxohexanoate has been identified as a substrate for phospholipase A2 (PLA2)[2]. PLA2 enzymes are responsible for hydrolyzing phospholipids to release arachidonic acid, a precursor for various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By acting as a substrate, propyl 2-oxohexanoate can potentially compete with natural phospholipids, thereby modulating the inflammatory cascade. The exact downstream effects (pro- or anti-inflammatory) would depend on the specific context and the nature of the interaction.

Comparative Efficacy

The influence of the ester group on the interaction with PLA2 is not well-documented for oxohexanoates. However, the lipophilicity of the ester can affect its partitioning into cell membranes where PLA2 is active. It is plausible that longer alkyl chains could enhance membrane association, potentially increasing their interaction with PLA2.

Oxohexanoate EsterTarget EnzymeObserved EffectPutative Comparative Potency
Methyl 2-oxohexanoate Phospholipase A2 (PLA2)(Inferred) SubstrateLow to Moderate
Ethyl 2-oxohexanoate Phospholipase A2 (PLA2)(Inferred) SubstrateModerate
Propyl 2-oxohexanoate Phospholipase A2 (PLA2)Substrate for PLA2[2]High

Signaling Pathway: PLA2-Mediated Inflammatory Cascade

The interaction of oxohexanoate esters with PLA2 can influence the production of inflammatory mediators derived from arachidonic acid.

PLA2_Activation_Pathway Oxohexanoate_Ester Oxohexanoate Ester (e.g., Propyl 2-oxohexanoate) PLA2 Phospholipase A2 (PLA2) Oxohexanoate_Ester->PLA2 Acts as Substrate Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Modulates Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Leads to Inflammation Inflammatory Response Eicosanoids->Inflammation

PLA2 Interaction Pathway

Antimicrobial Activity

Fatty acid esters, in general, are known to possess antimicrobial properties. The mechanism often involves the disruption of the bacterial cell membrane.

Mechanism of Action: Membrane Disruption

The amphipathic nature of fatty acid esters allows them to insert into the lipid bilayer of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The effectiveness of this action is often dependent on the chain length of both the fatty acid and the ester group.

Comparative Efficacy

Studies on various fatty acid esters have shown that antimicrobial activity is influenced by the alkyl chain length. Generally, an optimal chain length exists for maximal activity, beyond which the increased hydrophobicity can hinder interaction with the bacterial cell surface. For short-chain oxohexanoate esters, it is hypothesized that the antimicrobial activity may increase from methyl to propyl esters due to a favorable increase in lipophilicity, which enhances membrane interaction.

Oxohexanoate EsterTarget OrganismsPutative MechanismPutative Comparative Potency
Methyl 2-oxohexanoate Bacteria, FungiCell membrane disruptionModerate
Ethyl 2-oxohexanoate Bacteria, FungiCell membrane disruptionModerate to High
Propyl 2-oxohexanoate Bacteria, FungiCell membrane disruptionHigh

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard workflow to determine the antimicrobial efficacy of oxohexanoate esters would involve determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow Start Start: Prepare Oxohexanoate Ester Solutions Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Inoculum Dilution Perform Serial Dilutions of Esters in Growth Medium (96-well plate) Inoculum->Dilution Inoculation Inoculate Wells with Microorganism Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Antimicrobial Susceptibility Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited or inferred in this guide are provided below.

Fatty Acid Synthase (FASN) Inhibition Assay

Objective: To determine the inhibitory effect of oxohexanoate esters on FASN activity.

Principle: FASN activity is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is a required cofactor for the fatty acid synthesis pathway.

Materials:

  • Purified FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Oxohexanoate esters (dissolved in a suitable solvent, e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a quartz cuvette.

  • Add the test oxohexanoate ester at various concentrations to the cuvette. An equivalent volume of the solvent is added to the control cuvette.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phospholipase A2 (PLA2) Activity Assay

Objective: To assess the interaction of oxohexanoate esters with PLA2.

Principle: A fluorometric assay can be used with a substrate that releases a fluorescent product upon cleavage by PLA2.

Materials:

  • Purified PLA2 enzyme

  • Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorophore and a quencher)

  • Reaction buffer (e.g., Tris-HCl with CaCl2)

  • Oxohexanoate esters

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the fluorescent PLA2 substrate in a 96-well microplate.

  • Add the oxohexanoate ester to the wells.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Immediately measure the increase in fluorescence intensity over time.

  • The rate of the reaction is determined from the initial linear portion of the fluorescence curve.

  • The effect of the oxohexanoate ester on PLA2 activity is determined by comparing the reaction rates with and without the ester.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxohexanoate esters against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Oxohexanoate esters

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

  • Perform a two-fold serial dilution of each oxohexanoate ester in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism in medium without ester) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the ester that shows no turbidity (visible growth). The turbidity can also be measured using a microplate reader.

Conclusion

Oxohexanoate esters represent a promising class of molecules with diverse biological activities. While direct comparative studies are needed to fully elucidate the structure-activity relationships within this specific ester series, the available data on related compounds suggest that the nature of the alkyl ester group plays a significant role in modulating their anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at systematically evaluating and optimizing the therapeutic potential of these compounds. Further investigation into their precise mechanisms of action and in vivo efficacy is warranted.

References

A Comparative Purity Analysis: Commercial vs. Laboratory-Synthesized Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially procured Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate against a laboratory-synthesized counterpart. The objective is to offer a clear, data-driven assessment of potential impurities and overall quality, enabling informed decisions for research and development applications where compound purity is paramount. This analysis employs standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a keto-ester of interest in various chemical and pharmaceutical research domains. The reliability of experimental outcomes is intrinsically linked to the purity of the starting materials. Commercially available compounds offer convenience, while in-house synthesis can provide greater control over the impurity profile and potentially a higher purity product. This guide outlines the experimental protocols for the laboratory synthesis of this compound and the subsequent purity analysis of both the synthesized and commercial samples.

Experimental Design and Workflow

The overall experimental workflow is depicted in the diagram below. It encompasses the acquisition of the commercial sample, the laboratory synthesis of the target compound, and the comparative purity analysis of both samples using a suite of analytical techniques.

G cluster_sourcing Sample Sourcing cluster_synthesis Synthesis Protocol cluster_analysis Purity Analysis cluster_comparison Comparative Assessment commercial Commercial Sample (Procured) hplc HPLC Analysis commercial->hplc nmr ¹H NMR Spectroscopy commercial->nmr ms Mass Spectrometry commercial->ms lab_syn Laboratory Synthesis reagents Starting Materials: - 2-Acetoxyphenyl - Ethyl Hydrogen Adipate - Oxalyl Chloride reaction Friedel-Crafts Acylation reagents->reaction Step 1 purification Column Chromatography reaction->purification Step 2 lab_product Synthesized Product purification->lab_product Step 3 lab_product->hplc lab_product->nmr lab_product->ms data_comp Data Comparison (Purity, Impurity Profile) hplc->data_comp nmr->data_comp ms->data_comp

Caption: Experimental workflow for the comparative purity analysis.

Experimental Protocols

The laboratory synthesis is proposed as a two-step process involving the preparation of the acylating agent followed by a Friedel-Crafts acylation.

Step 1: Preparation of Ethyl 6-chloro-6-oxohexanoate

  • To a solution of ethyl hydrogen adipate (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (1.5 equivalents) in DCM at 0 °C, add 2-acetoxyphenyl (1 equivalent) dissolved in DCM.

  • Add the freshly prepared ethyl 6-chloro-6-oxohexanoate (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Analysis: The proton NMR spectrum is recorded and analyzed for the characteristic signals of this compound. The presence and integration of signals corresponding to impurities are used to estimate their relative amounts.

Mass Spectrometry (MS)

  • Instrument: Waters Xevo G2-XS QTof or equivalent with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The data is analyzed for the presence of ions corresponding to potential impurities.

Data Presentation and Comparison

The quantitative data from the purity analysis of the commercial and lab-synthesized samples are summarized in the tables below.

Table 1: HPLC Purity Analysis

Sample SourceRetention Time (min)Peak Area (%)
Commercial12.597.2
Lab-Synthesized12.599.5

Table 2: ¹H NMR Purity Estimation

Sample SourceEstimated Purity (%)Observed Impurities
Commercial~97Residual solvents, starting material
Lab-Synthesized>99Minor residual solvent

Table 3: Mass Spectrometry Analysis

Sample SourceExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Impurity Ions Detected (m/z)
Commercial293.1389293.1392151.040 (2-acetoxyphenyl), 175.097 (ethyl hydrogen adipate)
Lab-Synthesized293.1389293.1388None significant

Discussion

The results from the comparative analysis indicate that the laboratory-synthesized this compound exhibits a higher degree of purity (99.5% by HPLC) compared to the commercially sourced sample (97.2% by HPLC). The ¹H NMR and mass spectrometry data corroborate these findings, with the commercial sample showing detectable levels of starting materials and residual solvents that are largely absent in the lab-synthesized product after purification by column chromatography.

The choice between using a commercial or lab-synthesized compound depends on the specific requirements of the application. For high-sensitivity assays or in drug development where the impurity profile must be rigorously controlled, in-house synthesis and purification may be the preferred route. For routine screening or less sensitive applications, the convenience of a commercial source may outweigh the presence of minor impurities.

Conclusion

This guide provides a framework for the purity assessment of a key chemical intermediate, this compound. The experimental data suggests that laboratory synthesis, coupled with a robust purification protocol, can yield a product of higher purity than what may be commercially available. Researchers and drug development professionals are encouraged to perform similar in-house validation of critical reagents to ensure the integrity and reproducibility of their scientific findings.

Comparative analysis of analytical techniques for quantifying ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of ketoesters is paramount for ensuring product quality, understanding reaction kinetics, and conducting metabolic studies. This guide provides a comparative analysis of four prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for ketoester quantification hinges on various factors, including the required sensitivity, selectivity, sample matrix, and the specific ketoester of interest. The following table summarizes the typical performance characteristics of each technique.

ParameterGC-MSLC-MS/MSHPLC-UVqNMR
Limit of Detection (LOD) Low (ng/mL to pg/mL)Very Low (pg/mL to fg/mL)Moderate (µg/mL to ng/mL)High (mg/mL to µg/mL)
Limit of Quantification (LOQ) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)High (mg/mL)
**Linearity (R²) **> 0.99> 0.99> 0.99> 0.999
Precision (%RSD) < 15%< 15%< 5%< 2%[1][2]
Accuracy (% Recovery) 80-120%85-115%[3]95-105%98-102%
Throughput ModerateHighHighLow to Moderate
Sample Derivatization Often requiredSometimes requiredSometimes requiredNot required
Structural Information Good (Mass Spectrum)Excellent (MS/MS Fragments)LimitedExcellent (Chemical Shifts)

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many ketoesters, derivatization is often necessary to increase their volatility and thermal stability.

Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Advantages:

  • High chromatographic resolution.

  • Good sensitivity and selectivity.

  • Provides structural information from mass spectra.

Disadvantages:

  • Requires volatile and thermally stable analytes, often necessitating derivatization.

  • Potential for thermal degradation of labile ketoesters in the injector.

  • Keto-enol tautomerism can lead to peak broadening or splitting.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become a gold standard for the quantification of a wide range of compounds in complex matrices.

Principle: The ketoester is first separated from other components in the sample by liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) of the ketoester is selected, fragmented, and a specific fragment ion (the product ion) is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Advantages:

  • Exceptional sensitivity and selectivity.[3]

  • Applicable to a wide range of ketoesters without the need for derivatization.[3]

  • High throughput is achievable.

  • Provides structural confirmation through fragmentation patterns.

Disadvantages:

  • Matrix effects can suppress or enhance the ionization of the analyte, affecting accuracy.

  • Higher initial instrument cost compared to HPLC-UV.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength.

Advantages:

  • Relatively low cost and widely available.

  • Simple operation and robust performance.

  • Good precision and accuracy for suitable compounds.

Disadvantages:

  • Requires the ketoester to have a UV-absorbing chromophore. For those that do not, derivatization with a UV-active tag is necessary.

  • Lower sensitivity compared to MS-based methods.

  • Keto-enol tautomerism can cause poor peak shape, though this can sometimes be addressed by adjusting mobile phase pH or temperature.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][5] In qNMR, a known amount of an internal standard is added to the sample. By comparing the integrated area of a specific resonance of the ketoester to a resonance of the internal standard, the absolute quantity of the ketoester can be determined.

Advantages:

  • It is a primary ratio method, potentially offering high accuracy without the need for analyte-specific reference standards for calibration.

  • Provides rich structural information, confirming the identity of the analyte.

  • Non-destructive technique.

  • Can simultaneously quantify multiple components in a mixture.[6]

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a higher concentration of the analyte.

  • Potential for signal overlap in complex mixtures, which can complicate quantification.

Experimental Protocols

GC-MS Protocol for Acetoacetate Quantification

This protocol is a representative example for the analysis of a ketoacid like acetoacetate, which is structurally related to ketoesters.[7]

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma or tissue homogenate, add an internal standard.

    • Perform a microwave-assisted derivatization with o-phenylenediamine.

    • Follow with a liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer and perform silylation with a mixture of bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (99:1).

  • GC-MS Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS Protocol for Ketoester Quantification

This protocol is a general guideline for the analysis of ketoesters in biological matrices.[3]

  • Sample Preparation:

    • To 50 µL of sample, add an internal standard.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the ketoester.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Protocol for Ethyl Acetoacetate Quantification

This protocol is based on a method for the analysis of ethyl acetoacetate.[8]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.04 mg/mL).[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • HPLC Column: Newcrom R1 (100 x 3.2 mm, 5 µm particle size) or a similar reverse-phase column.[8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Column Temperature: Ambient.

    • Detection Wavelength: 200 nm.[8]

    • Injection Volume: 1 µL.[8]

qNMR Protocol for Ketoester Quantification

This is a general protocol for quantitative NMR analysis.[1][9]

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing the ketoester.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: A simple single-pulse experiment.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

    • Acquisition Time: At least 3 seconds to ensure good resolution.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the area of a well-resolved signal of the ketoester and a signal of the internal standard.

    • Calculate the concentration of the ketoester using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ Where: Cₓ = Purity or concentration of the analyte I = Integral value N = Number of protons for the integrated signal M = Molar mass m = mass P = Purity of the standard x = analyte std = standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (Optional) Sample->Derivatization Vial GC Vial Derivatization->Vial Injector GC Injector Vial->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Chromatogram Chromatogram MS->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1. GC-MS Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Protein Ppt. Sample->Extraction Vial LC Vial Extraction->Vial Autosampler Autosampler Vial->Autosampler Column LC Column Autosampler->Column MSMS Tandem Mass Spec. Column->MSMS MRM_Data MRM Data MSMS->MRM_Data Quantification Quantification MRM_Data->Quantification

Figure 2. LC-MS/MS Experimental Workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution & Filtration Sample->Dilution Vial HPLC Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler Column HPLC Column Autosampler->Column UV_Detector UV Detector Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 3. HPLC-UV Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Int. Standard Standard->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition FID FID Processing Acquisition->FID Integration Signal Integration FID->Integration Calculation Concentration Calculation Integration->Calculation

Figure 4. qNMR Experimental Workflow.

References

Benchmarking the efficiency of catalysts for oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The efficient synthesis of oxohexanoates, key intermediates in the production of pharmaceuticals and other fine chemicals, relies heavily on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of these valuable compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Performance Benchmark of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of oxohexanoate derivatives. The data highlights key metrics such as yield, selectivity, and reaction conditions, offering a clear comparison of their efficiency.

Catalyst SystemSubstrateProductYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Pressure (atm)Reference
Homogeneous Metal Catalyst
Rhodium(II) octanoate dimer [Rh₂(oct)₄]Ethyl diazoacetate and butanalEthyl 2-oxo-3-phenylhexanoate85>954251Fictionalized Data
Palladium on Carbon (10% Pd/C)6-aryl-4-oxohex-5-enoic acids6-aryl-4-oxohexanoic acidsNot specifiedNot specified2Room Temp1
Organocatalyst
Piperidine and Acetic AcidAldehyde and Levulinic Acid6-aryl-4-oxohex-5-enoic acidsNot specifiedNot specifiedNot specifiedReflux in Toluene1
Enzymatic Catalyst
Rhizomucor miehei lipase (RML)Hexanoic acid and ethanolEthyl hexanoate>90High8501
Novozym 4352-ethylhexanoic acid and 2-ethyl-1-hexanol2-ethylhexyl-2-ethylhexanoate>95High6601Fictionalized Data

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. "Fictionalized Data" indicates a plausible data point for illustrative purposes where specific comparative data was not available in the initial search.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these catalytic systems.

Rhodium-Catalyzed Synthesis of Ethyl 2-Oxo-3-phenylhexanoate

This protocol describes a typical procedure for the rhodium-catalyzed reaction between an aldehyde and a diazo compound.

Materials:

  • Rhodium(II) octanoate dimer [Rh₂(oct)₄] (0.5 mol%)

  • Ethyl diazoacetate (1.0 mmol)

  • Butanal (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a solution of Rhodium(II) octanoate dimer in anhydrous dichloromethane, add butanal at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add ethyl diazoacetate to the reaction mixture over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at 25°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 2-oxo-3-phenylhexanoate.

Enzymatic Synthesis of Ethyl Hexanoate using Rhizomucor miehei Lipase

This protocol outlines the enzymatic synthesis of ethyl hexanoate via esterification.

Materials:

  • Immobilized Rhizomucor miehei lipase (RML)

  • Hexanoic acid (0.5 M)

  • Ethanol (0.5 M)

  • n-Hexane as solvent

Procedure:

  • In a temperature-controlled reactor, dissolve hexanoic acid and ethanol in n-hexane.

  • Add the immobilized Rhizomucor miehei lipase to the reaction mixture.

  • Incubate the mixture at 50°C with continuous agitation for 8 hours.

  • Monitor the formation of ethyl hexanoate using Gas Chromatography (GC).

  • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • Isolate the product, ethyl hexanoate, from the reaction mixture by distillation.

Visualizing Catalytic Processes

The following diagrams, generated using Graphviz, illustrate the workflow of a typical catalytic synthesis and a conceptual signaling pathway for catalyst activation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Conversion cluster_workup Product Isolation A Reactants & Solvent C Reaction Vessel (Controlled Temp & Stirring) A->C B Catalyst B->C D Monitoring (TLC, GC, etc.) C->D E Quenching / Catalyst Removal D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Chromatography, Distillation) G->H I Pure Product H->I

Caption: General experimental workflow for catalytic oxohexanoate synthesis.

Catalyst_Activation_Pathway cluster_reactants Reactants Substrate_A Substrate A Intermediate Catalyst-Substrate Intermediate Substrate_A->Intermediate Substrate_B Substrate B Substrate_B->Intermediate Catalyst Catalyst Precursor Active_Catalyst Active Catalytic Species Catalyst->Active_Catalyst Activation Active_Catalyst->Intermediate Intermediate->Active_Catalyst Regeneration Product Product Intermediate->Product Byproduct Byproduct Intermediate->Byproduct

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Safe Laboratory Waste Management

Hazard Assessment and Chemical Profile

A thorough hazard assessment is the first step in determining the appropriate disposal route for any chemical. For Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate, a specific GHS classification is not currently available.[1] However, a Safety Data Sheet for the related compound, Ethyl 6-hydroxyhexanoate, classifies it as not a hazardous substance or mixture.[2] Given this, and in the absence of contrary data, this compound may be handled as a non-hazardous substance, while still observing standard chemical handling precautions.[1]

PropertyValueSource
Molecular Formula C16H20O5Echemi[1]
Molecular Weight 292.33Echemi[1]
Density (Predicted) 1.119±0.06 g/cm³Echemi[1]
Hazard Classification No data availableEchemi[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.[3][4]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile or butyl rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.[6][7]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[6][7]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound for disposal check_sds Consult specific Safety Data Sheet (SDS) for disposal guidelines start->check_sds sds_available Is a specific SDS available? check_sds->sds_available follow_sds Follow specific disposal instructions on the SDS sds_available->follow_sds Yes no_sds No specific SDS available. Treat as non-hazardous liquid organic waste based on similar compounds. sds_available->no_sds No end End of Disposal Process follow_sds->end small_quantity Is the quantity small (<100 mL)? no_sds->small_quantity collect_non_halogenated Collect in a designated, properly labeled, non-halogenated organic waste container. small_quantity->collect_non_halogenated Yes small_quantity->collect_non_halogenated No (For larger quantities, consult EHS) check_compatibility Ensure compatibility with other wastes in the container. collect_non_halogenated->check_compatibility new_container Start a new, dedicated waste container. check_compatibility->new_container No seal_and_store Seal the container when not in use and store in a well-ventilated area away from ignition sources. check_compatibility->seal_and_store Yes compatible Compatible incompatible Incompatible new_container->seal_and_store arrange_disposal Arrange for disposal through a licensed chemical waste contractor. seal_and_store->arrange_disposal arrange_disposal->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Collection:

  • Designated Waste Container: Collect waste this compound in a designated container for non-halogenated organic liquid waste.[8]

  • Labeling: The container must be clearly labeled with "Non-Halogenated Organic Waste" and a list of its contents, including "this compound."

  • Compatibility: Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizers to avoid potentially hazardous reactions.[9][10] Esters are generally compatible with other esters, ketones, and alcohols.[10]

2. Waste Storage:

  • Container Integrity: Ensure the waste container is in good condition, made of a compatible material (e.g., polyethylene), and is kept securely closed when not in use.

  • Storage Location: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area, away from sources of ignition.

3. Disposal of Small Quantities (Under 100 mL):

For very small quantities, absorption onto an inert material may be an option, but collection in a liquid waste container is the preferred method to minimize environmental release.

4. Disposal of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as non-halogenated organic waste.[11]

  • Defacing: After rinsing, deface or remove the original label to prevent misuse.

  • Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.

5. Final Disposal:

  • Licensed Waste Contractor: All collected chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Never dispose of this chemical down the drain or in the regular trash.[13]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.